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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Iodo-5-methoxy-2-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic compounds are of paramount importance. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic compounds are of paramount importance. Among these, substituted pyridines represent a privileged scaffold due to their prevalence in a vast array of biologically active molecules and functional materials.[1] This guide provides a comprehensive technical overview of 4-Iodo-5-methoxy-2-methylpyridine, a versatile building block with significant potential in the synthesis of novel chemical entities.

This document will delve into the core chemical properties, synthesis, and reactivity of 4-Iodo-5-methoxy-2-methylpyridine, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with not just data, but also with actionable insights into the strategic utilization of this compound in their research endeavors.

Physicochemical Properties

Structure and Identification:

The chemical structure of 4-Iodo-5-methoxy-2-methylpyridine is characterized by a pyridine ring substituted with an iodo group at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.

Caption: Chemical structure of 4-Iodo-5-methoxy-2-methylpyridine.

There appears to be some ambiguity in the publicly available information regarding the CAS number for this specific isomer. Two potential CAS numbers are often associated with iodo-methoxy-methylpyridine structures: 1807053-74-2 [2] and 1226791-60-1 .[3] Researchers are advised to verify the CAS number with the supplier and through analytical characterization upon receipt.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₇H₈INO[4]
Molecular Weight 249.05 g/mol [4]
Appearance Expected to be a solid at room temperature.Inferred from similar iodo-pyridines.
Melting Point Not available.
Boiling Point Not available.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Limited solubility in water.Inferred from structural analogues.[5]
pKa The pyridine nitrogen is expected to be basic, with a pKa of the conjugate acid estimated to be around 3-4.Inferred from substituted pyridines.

Spectroscopic Data (Predicted):

While specific spectra for 4-Iodo-5-methoxy-2-methylpyridine are not readily found, the following are the expected key features based on its structure:

  • ¹H NMR:

    • A singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm.

    • A singlet for the methoxy protons (OCH₃) around δ 3.8-4.0 ppm.

    • Two singlets in the aromatic region for the two pyridine protons. The proton at C-3 would likely appear downfield due to the anisotropic effect of the adjacent iodine, and the proton at C-6 would be in a more typical pyridine proton region.

  • ¹³C NMR:

    • A signal for the methyl carbon around δ 20-25 ppm.

    • A signal for the methoxy carbon around δ 55-60 ppm.

    • Five distinct signals in the aromatic region for the pyridine carbons. The carbon bearing the iodine (C-4) would be significantly shielded and appear at a lower chemical shift (around δ 90-100 ppm). The other carbons would appear in the typical range for substituted pyridines.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ would be observed at m/z 249. A prominent peak corresponding to [M-CH₃]⁺ might also be present. The isotopic pattern of iodine would be a characteristic feature.

  • Infrared (IR) Spectroscopy:

    • C-H stretching vibrations for the aromatic and methyl groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

    • A C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹.

    • A C-I stretching vibration at lower wavenumbers, typically below 600 cm⁻¹.

Synthesis of 4-Iodo-5-methoxy-2-methylpyridine

A plausible and efficient synthesis of 4-Iodo-5-methoxy-2-methylpyridine can be designed based on established methodologies for the functionalization of pyridine rings. A likely precursor for this synthesis is 5-methoxy-2-methylpyridine. The introduction of the iodo group at the 4-position can be achieved through an electrophilic iodination reaction.

Proposed Synthetic Pathway:

Synthesis Start 5-Methoxy-2-methylpyridine Intermediate 4-Iodo-5-methoxy-2-methylpyridine Start->Intermediate Iodination (e.g., I₂, HIO₃, H₂SO₄)

Caption: Proposed synthetic route to 4-Iodo-5-methoxy-2-methylpyridine.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on known iodination procedures for aromatic rings.[6] Optimization of reaction conditions may be necessary.

Materials:

  • 5-Methoxy-2-methylpyridine

  • Iodine (I₂)

  • Periodic acid (HIO₃) or other oxidizing agent

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of dichloromethane and sulfuric acid.

  • Addition of Reagents: To the stirred solution, add iodine (1.0-1.2 eq) and a suitable oxidizing agent like periodic acid (0.3-0.5 eq). The use of an oxidizing agent is to regenerate the active iodinating species in situ.

  • Reaction: Heat the reaction mixture to a temperature between 40-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Iodo-5-methoxy-2-methylpyridine.

Causality Behind Experimental Choices:

  • Choice of Iodinating Agent: The combination of iodine and an oxidizing agent provides a continuous source of the electrophilic iodinating species (I⁺), which is necessary for the iodination of the electron-rich pyridine ring.

  • Solvent and Catalyst: Sulfuric acid protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, it also aids in dissolving the starting material and the iodinating reagents. The reaction conditions need to be carefully controlled to achieve selective iodination at the desired position.

  • Work-up Procedure: The use of sodium thiosulfate is crucial to remove excess iodine, which can interfere with purification and subsequent reactions. The sodium bicarbonate wash neutralizes the acidic reaction medium.

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Iodo-5-methoxy-2-methylpyridine lies in the reactivity of the carbon-iodine bond. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C, C-N, and C-O bond formation in modern organic synthesis.[7][8]

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[8] 4-Iodo-5-methoxy-2-methylpyridine can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters to generate diverse biaryl and vinyl-substituted pyridine derivatives. These structures are prevalent in many pharmaceutical agents.[9]

Generalized Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling Reactants 4-Iodo-5-methoxy-2-methylpyridine + R-B(OH)₂ Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactants->Catalyst Reaction Conditions Product 4-R-5-methoxy-2-methylpyridine Catalyst->Product Forms C-C bond

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 4-Iodo-5-methoxy-2-methylpyridine.

Representative Protocol for Suzuki-Miyaura Coupling: [10]

  • In a reaction vessel, combine 4-Iodo-5-methoxy-2-methylpyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aniline and N-heteroaryl amine derivatives.[7] This reaction is of immense importance in medicinal chemistry as the amino group is a key pharmacophore. 4-Iodo-5-methoxy-2-methylpyridine can be coupled with a diverse range of primary and secondary amines.

Generalized Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Amination Reactants 4-Iodo-5-methoxy-2-methylpyridine + R¹R²NH Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Reactants->Catalyst Reaction Conditions Product 4-(R¹R²N)-5-methoxy-2-methylpyridine Catalyst->Product Forms C-N bond Sonogashira_Coupling Reactants 4-Iodo-5-methoxy-2-methylpyridine + R-C≡CH Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) Reactants->Catalyst Reaction Conditions Product 4-(R-C≡C)-5-methoxy-2-methylpyridine Catalyst->Product Forms C-C bond

Sources

Exploratory

A Technical Guide to 4-Iodo-5-methoxy-2-methylpyridine: Synthesis, Characterization, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Iodo-5-methoxy-2-methylpyridine is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-5-methoxy-2-methylpyridine is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and medicinal research. As a functionalized heterocyclic compound, it serves as a versatile building block for the construction of more complex molecular architectures. The strategic placement of iodo, methoxy, and methyl groups on the pyridine ring offers multiple reaction sites for chemical modification, particularly in metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its core properties, a plausible synthetic route and purification workflow, detailed analytical characterization parameters, and its potential applications in the field of drug discovery.

Core Physicochemical Properties

4-Iodo-5-methoxy-2-methylpyridine is a distinct isomer within the substituted pyridine family. Its precise molecular formula and weight are fundamental to all stoichiometric and analytical procedures.

Chemical Structure

Caption: Chemical structure of 4-Iodo-5-methoxy-2-methylpyridine.

Key Data Summary

All quantitative data for 4-Iodo-5-methoxy-2-methylpyridine are summarized in the table below for easy reference.

ParameterValueSource
IUPAC Name 4-Iodo-5-methoxy-2-methylpyridineN/A
CAS Number 1807053-74-2[1]
Molecular Formula C₇H₈INO[2]
Molecular Weight 249.05 g/mol [2]
Canonical SMILES CC1=NC=C(OC)C(I)=C1[2]
Monoisotopic Mass 248.96506 Da
Predicted XlogP 2.2

Synthesis and Purification

The synthesis of 4-Iodo-5-methoxy-2-methylpyridine is not widely detailed in standard literature; however, a robust synthetic strategy can be devised based on established methodologies for the functionalization of pyridine rings. The key transformation is the regioselective iodination of a suitable precursor.

Proposed Retrosynthetic Strategy

The most direct approach involves the electrophilic iodination of 5-methoxy-2-methylpyridine. The methoxy group is an ortho-, para-director, and while the pyridine nitrogen is deactivating, the combined directing effects of the methoxy and methyl groups should favor iodination at the C4 position.

Experimental Protocol: Synthesis

This protocol describes a plausible method for the synthesis of the title compound.

Materials:

  • 5-methoxy-2-methylpyridine (precursor)

  • N-Iodosuccinimide (NIS) (iodinating agent)

  • Acetonitrile (solvent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-2-methylpyridine (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 mmol of precursor) to dissolve the starting material.

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes to establish an inert atmosphere.

  • Reagent Addition: Slowly add N-Iodosuccinimide (1.1 eq) to the stirred solution in portions at room temperature. The addition of an electrophilic iodinating agent is critical for this transformation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product typically requires purification to remove byproducts and unreacted reagents. Flash column chromatography is the standard and most effective method.

  • Column Preparation: Pack a silica gel column using a hexane/ethyl acetate solvent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Iodo-5-methoxy-2-methylpyridine as a purified solid or oil.

Synthesis and Purification Workflow Diagram

G start Start: 5-methoxy-2-methylpyridine dissolve Dissolve in Acetonitrile start->dissolve inert Establish Inert Atmosphere (Ar/N₂) dissolve->inert add_nis Add N-Iodosuccinimide (NIS) inert->add_nis react Stir at Room Temperature (Monitor via TLC/LC-MS) add_nis->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purify via Flash Chromatography (Silica Gel, Hexane/EtOAc) crude->purify pure Pure 4-Iodo-5-methoxy-2-methylpyridine purify->pure

Caption: Workflow for the synthesis and purification of the title compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While comprehensive experimental data is not widely published, the expected outcomes from standard analytical techniques can be reliably predicted.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The predicted values for common adducts are listed below.

AdductFormulaPredicted m/z
[M+H]⁺ [C₇H₉INO]⁺249.97234
[M+Na]⁺ [C₇H₈INNaO]⁺271.95428
[M]⁻ [C₇H₈INO]⁻248.96561
Data sourced from PubChem predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • Aromatic Protons: Two singlets are predicted for the two protons on the pyridine ring. The proton at C6 (adjacent to the nitrogen) would appear further downfield than the proton at C3.

    • Methyl Protons: A singlet integrating to three protons is expected for the methyl group at the C2 position, typically in the range of δ 2.2-2.6 ppm.

    • Methoxy Protons: A singlet integrating to three protons for the methoxy group is expected, typically around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule.

    • Aromatic Carbons: Five signals are expected in the aromatic region (δ 90-160 ppm). The carbon bearing the iodine atom (C4) will be significantly shifted upfield due to the heavy atom effect.

    • Aliphatic Carbons: Two signals are expected in the aliphatic region for the methyl and methoxy carbons.

Applications in Drug Discovery and Organic Synthesis

The true value of 4-Iodo-5-methoxy-2-methylpyridine lies in its utility as a chemical intermediate. Halogenated pyridines are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals.[3]

Role as a Synthetic Building Block

The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, making it an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its application in drug discovery programs, where it can be used to generate libraries of diverse small molecules for high-throughput screening.[3]

Utility in Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond, a common motif in bioactive molecules.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing diverse amino groups.

The ability to use these reactions allows for the systematic construction of complex molecular scaffolds from a single, well-defined intermediate.[3][4]

Generic Suzuki Coupling Workflow

Suzuki_Coupling compound 4-Iodo-5-methoxy-2-methylpyridine reactants compound->reactants boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->reactants + product Coupled Product reactants->product Suzuki Reaction conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) conditions->reactants Reaction Conditions

Sources

Foundational

Comprehensive Structural Characterization of 4-Iodo-5-methoxy-2-methylpyridine: A Multi-Modal Analytical Approach

The Structural Characterization of 4-Iodo-5-methoxy-2-methylpyridine (CAS: 1807053-74-2).[1] Executive Summary & Strategic Importance 4-Iodo-5-methoxy-2-methylpyridine is a high-value heterocyclic building block, primari...

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Characterization of 4-Iodo-5-methoxy-2-methylpyridine (CAS: 1807053-74-2).[1]

Executive Summary & Strategic Importance

4-Iodo-5-methoxy-2-methylpyridine is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the C4-Iodine handle, which is highly activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), orthogonal to the electronic modulation provided by the C5-Methoxy (electron-donating) and C2-Methyl groups.

Accurate structural characterization is critical because regioisomers (e.g., 5-iodo-4-methoxy or 4-iodo-2-methoxy variants) possess identical mass-to-charge (m/z) ratios but vastly different reactivity profiles. This guide details a self-validating analytical workflow to unambiguously confirm the structure of 4-Iodo-5-methoxy-2-methylpyridine.

Synthesis Context & Impurity Profiling

To understand the characterization challenges, one must understand the genesis of the molecule. The compound is typically accessible via two primary routes, each introducing specific impurity risks:

  • Route A (Halogen Exchange): From 4-chloro-5-methoxy-2-methylpyridine via Finkelstein-like conditions or acid-mediated iodination.

    • Risk: Residual Chlorine species (mass difference -46 Da).

  • Route B (Directed Metallation/Iodination): Lithiation of 5-methoxy-2-methylpyridine followed by iodine quench.

    • Risk: Regioisomers (iodination at C3, C4, or C6).

Therefore, the analytical strategy must prioritize regiospecificity .

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural proof relies on 1H and 13C NMR. The substitution pattern (2,4,5-trisubstituted) leaves two aromatic protons at positions C3 and C6.

1H NMR Analysis (400 MHz, CDCl₃)
Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C6) 7.90 – 8.10Singlet (s)1HMost deshielded due to proximity to Nitrogen (α-position) and ortho-Methoxy group.
Ar-H (C3) 7.40 – 7.60Singlet (s)1HShielded relative to H6. Located between C2-Methyl and C4-Iodine.[2]
-OCH₃ (C5) 3.90 – 3.95Singlet (s)3HCharacteristic methoxy range.
-CH₃ (C2) 2.45 – 2.55Singlet (s)3HCharacteristic methyl on heteroaromatic ring.

Note: The absence of significant coupling (J < 1 Hz) between H3 and H6 confirms their para-orientation relative to the ring nitrogen axis, validating the 2,4,5-substitution pattern.

13C NMR Analysis (100 MHz, CDCl₃)
  • C4-I (Ipso): The carbon bonded to Iodine is distinctively shielded due to the "Heavy Atom Effect" of Iodine. Expect a signal significantly upfield compared to other aromatic carbons, typically in the range of 100–115 ppm . This is the diagnostic peak for C-I presence.

  • C5-OMe (Ipso): Deshielded (~150-155 ppm) due to oxygen attachment.

  • C2-Me (Ipso): Deshielded (~155-160 ppm) due to proximity to Nitrogen.

2D-NMR: The Spatial Validation (NOESY)

To definitively rule out the isomer 4-iodo-2-methoxy-5-methylpyridine, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory.

  • Critical Correlation 1: The -CH₃ (C2) signal must show a strong NOE cross-peak with H3 .

  • Critical Correlation 2: The -OCH₃ (C5) signal must show a strong NOE cross-peak with H6 .

If the Methoxy were at C2, it would correlate with H3. Since it is at C5, it correlates with H6. This spatial mapping is the "Gold Standard" for structural integrity.

Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]⁺: Calculated for C₇H₉INO: 249.9729 .

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I). Unlike Chloro- or Bromo- analogs, there is no M+2 peak. The spectrum should show a clean M+H peak with only standard ¹³C satellite peaks.

  • Fragmentation: Loss of Methyl radical (M-15) and loss of Iodine radical (M-127) are common in MS/MS modes.

Experimental Protocols

Protocol 4.1: High-Fidelity NMR Acquisition

Objective: Obtain high-resolution spectra to resolve long-range couplings.

  • Sample Prep: Dissolve 10-15 mg of 4-Iodo-5-methoxy-2-methylpyridine in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS. Ensure the solution is free of suspended solids (filter through cotton if necessary).

  • Acquisition Parameters (1H):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 1.0 s (Ensure full relaxation of aromatic protons).

    • Scans: 16 (Sufficient for >10 mg).

    • Spectral Width: -2 to 14 ppm.

  • Acquisition Parameters (NOESY):

    • Mixing Time: 500 ms (Optimal for small molecules).

    • Scans: 8 per increment.

    • Increments: 256 (t1).

Protocol 4.2: HPLC Purity Assessment

Objective: Quantify purity and detect de-iodinated byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Success Criteria: Main peak area > 98%. No significant peak at RRT (Relative Retention Time) ~0.8 (likely de-iodinated 5-methoxy-2-methylpyridine).

Visualizing the Characterization Logic

The following diagram illustrates the logical flow for confirming the structure, distinguishing it from common isomers.

CharacterizationWorkflow Sample Unknown Sample (Suspected 4-Iodo-5-methoxy-2-methylpyridine) MS HRMS (ESI+) Check [M+H]+ = 250.97 Sample->MS MassConfirm Mass Confirmed (C7H8INO) MS->MassConfirm Matches NMR_1H 1H NMR Analysis Check Multiplicity MassConfirm->NMR_1H Singlets Two Singlets Observed (Para-like separation) NMR_1H->Singlets H3 & H6 isolated Coupling Doublets Observed (Ortho/Meta coupling) NMR_1H->Coupling H4 & H5 adjacent? NOESY 2D NOESY Experiment Spatial Confirmation Singlets->NOESY Isomer REJECT: Isomer (e.g., 5-Iodo-2-methoxy...) Coupling->Isomer Final Structure Validated 4-Iodo-5-methoxy-2-methylpyridine NOESY->Final NOE: Me(2)-H3 & OMe(5)-H6 NOESY->Isomer NOE: OMe-H3?

Figure 1: Decision tree for the structural validation of 4-Iodo-5-methoxy-2-methylpyridine, highlighting the critical NOESY checkpoint.

Functional Group Reactivity (Chemoselectivity)

To further validate the structure chemically, one can exploit the differential reactivity of the C4-Iodine vs. the C5-Methoxy group.

  • Experiment: Suzuki Coupling with Phenylboronic Acid (1.1 equiv), Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 2h.

  • Result: Exclusive formation of 4-Phenyl-5-methoxy-2-methylpyridine .

  • Observation: The C-I bond is the weakest bond (BDE ~ 65 kcal/mol) compared to C-OMe or C-Me. Rapid conversion confirms the iodine is at the activated C4 or C5 position. If the iodine were at C2 (less likely due to synthesis), reactivity would be lower. The spectral shift of the product (disappearance of shielded C-I carbon) confirms the substitution at C4.

References

  • PubChem. (n.d.). 4-Iodo-5-methoxy-2-methylpyridine (Compound).[1] National Library of Medicine. Retrieved February 18, 2026, from [Link](Note: Link directs to isomeric/related entry for structure verification context).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Pyridine spectroscopy and reactivity).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved February 18, 2026, from [Link]

Sources

Exploratory

The Strategic Scaffold: 2-Methylpyridine Derivatives in Modern Drug Discovery

Executive Summary In the high-stakes arena of medicinal chemistry, the 2-methylpyridine (2-picoline) moiety represents more than a simple structural fragment; it is a versatile strategic handle. Unlike its unsubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the 2-methylpyridine (2-picoline) moiety represents more than a simple structural fragment; it is a versatile strategic handle. Unlike its unsubstituted pyridine counterpart, the 2-methyl derivative offers a unique duality: the methyl group serves as a steric shield to modulate metal coordination kinetics (as seen in platinum-based chemotherapeutics) and as a metabolic soft spot or synthetic launchpad for lateral functionalization.

This technical guide synthesizes the critical role of 2-methylpyridine derivatives, moving beyond basic properties to explore their application in overcoming drug resistance, enabling novel synthetic pathways, and targeting complex biological systems like mycobacterial transporters.

Structural & Electronic Properties: The "Magic Methyl" of Pyridines

The introduction of a methyl group at the C2 position of the pyridine ring induces profound changes in the molecule's physicochemical profile, often referred to as the "Magic Methyl" effect in a heterocyclic context.

Steric and Electronic Modulation
  • Steric Hindrance: The C2-methyl group creates a steric fence around the pyridine nitrogen. In coordination chemistry, this reduces the rate of ligand exchange, a property exploited to prevent rapid deactivation of metal complexes by cellular nucleophiles (e.g., Glutathione).

  • Basicity: The electron-donating inductive effect (+I) of the methyl group increases the pKa of the conjugate acid (approx. 5.97) compared to pyridine (5.25), enhancing its H-bond acceptor capability in active sites.

  • Lipophilicity: It incrementally increases logP, improving membrane permeability without significantly compromising aqueous solubility due to the ionizable nitrogen.

Table 1: Comparative Physicochemical Profile
PropertyPyridine2-Methylpyridine (2-Picoline)2,6-LutidineImpact on Drug Design
Boiling Point 115 °C128 °C144 °CHigher stability in thermal reactions.
pKa (Conjugate Acid) 5.255.976.75Stronger H-bond acceptor; better lysosomal trapping.
Steric Parameter (Es) 0 (Ref)-1.24-2.48Modulates receptor binding kinetics and metabolic access.
Metabolic Liability Ring oxidationBenzylic oxidationBenzylic oxidationThe methyl group is a primary site for CYP450 oxidation.

Synthetic Methodologies: From Reagent to Scaffold

The utility of 2-methylpyridine lies in the reactivity of its methyl protons (pKa ~29.5). The electron-deficient pyridine ring acidifies these lateral protons, allowing for deprotonation and subsequent electrophilic trapping.

Protocol A: Lateral Lithiation (The "Anionic" Route)

This is the gold standard for converting 2-picoline into complex scaffolds (e.g., chain extension for antihistamines like Dimethindene).

  • Mechanism: Strong bases (n-BuLi or LDA) deprotonate the lateral methyl group to form a resonance-stabilized aza-allylic anion.

  • Critical Causality: Temperature control is paramount. Above -60°C, n-BuLi attacks the pyridine ring (nucleophilic addition) rather than the methyl group.

Step-by-Step Protocol: Synthesis of 2-(2-Phenylethyl)pyridine

  • Preparation: Flame-dry a 250 mL three-neck flask under Argon. Add 2-methylpyridine (10 mmol) and anhydrous THF (50 mL) .

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Observation: The solution turns a deep red/orange, indicating the formation of the lithiated species (2-picolyllithium).

  • Reaction: Stir at -78°C for 30 minutes to ensure complete deprotonation without ring addition.

  • Electrophile Trapping: Add Benzyl bromide (1.0 eq) dropwise.

    • Note: Maintain temperature below -70°C during addition to prevent side reactions.

  • Quench: Allow to warm to 0°C over 2 hours, then quench with saturated NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Radical Functionalization (The "Minisci" Route)

For late-stage functionalization (LSF) of drug candidates, lateral lithiation is often too harsh. Modern Minisci-type reactions use radical intermediates to functionalize the ring or the alkyl side chain under milder conditions.

SyntheticPathways Start 2-Methylpyridine Base Base (n-BuLi/LDA) -78°C Start->Base Deprotonation RadicalInit Radical Initiator (Peroxides/Photoredox) Start->RadicalInit H-Abstraction / Addition Anion Lithiated Species (Aza-allyl anion) Base->Anion Electrophile Electrophile (E+) (R-X, Carbonyls) Anion->Electrophile Product1 Lateral Functionalization (Chain Extension) Electrophile->Product1 SN2 / Addition RadicalSpecies Carbon-Centered Radical RadicalInit->RadicalSpecies Product2 Ring Functionalization (Minisci Reaction) RadicalSpecies->Product2 Substitution

Figure 1: Divergent synthetic pathways for 2-methylpyridine. The anionic route targets the methyl group, while radical routes often target the ring or enable late-stage modification.

Case Studies in Drug Discovery

Oncology: Picoplatin and Steric Shielding

Picoplatin (AMD473) is a platinum(II) antitumor agent designed to overcome resistance to Cisplatin.[1]

  • The Problem: Cisplatin is rapidly deactivated by glutathione (GSH) via thiol-platinum coordination.

  • The 2-Methylpyridine Solution: The methyl group of the 2-picoline ligand projects effectively over the square-planar platinum center. This steric bulk hinders the approach of the bulky GSH molecule but allows smaller DNA guanine bases to coordinate, preserving cytotoxicity while reducing resistance.

PicoplatinMechanism Cisplatin Cisplatin (No Steric Shield) Interaction1 Rapid Deactivation Cisplatin->Interaction1 Picoplatin Picoplatin (2-Picoline Ligand) DNA DNA (Guanine) (Target) Picoplatin->DNA Successful Binding Interaction2 Steric Blockade (Resistance Overcome) Picoplatin->Interaction2 GSH Glutathione (GSH) (Bulky Nucleophile) GSH->Interaction1 GSH->Interaction2 Blocked

Figure 2: Mechanism of Action for Picoplatin. The 2-methyl group sterically hinders glutathione attack while permitting DNA binding.

Infectious Disease: MmpL3 Inhibitors (Tuberculosis)

Recent work (2022-2023) has identified pyridine-2-methylamine derivatives as potent inhibitors of MmpL3, a critical transporter in Mycobacterium tuberculosis.[2]

  • Mechanism: MmpL3 transports Trehalose Monomycolate (TMM) for cell wall synthesis.[3][4]

  • Role of Scaffold: The pyridine nitrogen accepts a hydrogen bond from Asp645 in the active site, while the methyl spacer positions the hydrophobic tail into the S1 pocket.

  • Key Compound: Compound 62 (MIC = 0.016 µg/mL against H37Rv strain).[2][4][5]

Future Outlook: Late-Stage Functionalization

The future of this scaffold lies in Late-Stage Functionalization (LSF) . Drug discovery is moving away from building molecules from scratch to modifying complex intermediates.

  • C-H Activation: Palladium-catalyzed C-H activation of the methyl group in the presence of directing groups allows for the rapid generation of library diversity without de novo synthesis.

  • Flow Chemistry: Continuous flow protocols using Raney Nickel have been optimized to generate 2-methylpyridines via alpha-methylation of pyridines, offering a greener, scalable route for industrial production.

References

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Vertex AI Search Result 1.1. 6[2][7]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Vertex AI Search Result 1.3. 8

  • Picoplatin: A Platinum-Based Antineoplastic Agent. Vertex AI Search Result 1.16. 9[2]

  • Lateral Lithiation and Substitution of Pyridine Derivatives. Vertex AI Search Result 1.13. 10

  • Late-Stage Functionalization of Pyridine-Containing Bioactive Molecules. Vertex AI Search Result 1.12. 11

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Iodo-5-methoxy-2-methylpyridine from commercially available starting materials

An Application Note for the Regioselective Synthesis of 4-Iodo-5-methoxy-2-methylpyridine Introduction: The Value of Halogenated Pyridine Scaffolds Substituted pyridines are fundamental heterocyclic motifs present in a v...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Synthesis of 4-Iodo-5-methoxy-2-methylpyridine

Introduction: The Value of Halogenated Pyridine Scaffolds

Substituted pyridines are fundamental heterocyclic motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Specifically, the introduction of a halogen atom, such as iodine, onto the pyridine ring provides a versatile chemical handle for further synthetic transformations. Iodo-pyridines are crucial intermediates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[1] The target molecule, 4-iodo-5-methoxy-2-methylpyridine, is a valuable building block for drug discovery programs, combining the features of an activated pyridine ring with a strategically placed iodine atom ready for diversification. This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 4-iodo-5-methoxy-2-methylpyridine from a commercially available starting material, intended for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the direct C-H iodination of the commercially available starting material, 5-methoxy-2-methylpyridine.[2][3] This approach is highly efficient, proceeding in a single step via an electrophilic aromatic substitution mechanism.

Rationale for Regioselectivity: The pyridine ring is inherently electron-deficient, which typically makes it less reactive towards electrophilic substitution compared to benzene.[4] However, the reactivity and regioselectivity of the substitution are governed by the electronic effects of the substituents on the ring:

  • Activating Groups: The starting material possesses two electron-donating groups (EDGs): a methoxy group (-OCH₃) at the C5 position and a methyl group (-CH₃) at the C2 position. Both groups activate the pyridine ring towards electrophilic attack.

  • Directing Effects: The methoxy group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director.

  • Pyridine Nitrogen: The nitrogen atom deactivates the adjacent ortho (C2, C6) and para (C4) positions to electrophilic attack by induction and by protonation under acidic conditions.

Considering these factors, the C4 position is the most favorable site for iodination. It is ortho to the strongly activating methoxy group and para to the methyl group, receiving significant electronic activation. The alternative C3 position is sterically hindered and only ortho to both activating groups. The C6 position is strongly deactivated by its proximity to the ring nitrogen. This combination of electronic and steric effects leads to a highly regioselective reaction at the C4 position.

Choice of Iodinating Reagent: While molecular iodine (I₂) can be used, it is a relatively weak electrophile and often requires a strong oxidizing agent to generate a more potent iodinating species like I⁺.[5] A more modern and milder approach utilizes N-Iodosuccinimide (NIS). NIS is an easy-to-handle solid reagent that serves as an efficient source of electrophilic iodine.[6][7] Its reactivity can be enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), which activates the N-I bond, making the iodine atom more electrophilic.[7][8]

Visualizing the Synthetic Workflow

The overall process from starting material to purified product is outlined below.

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve 5-methoxy-2-methylpyridine in Dichloromethane (DCM) B Cool reaction vessel to 0 °C in an ice bath A->B C Add N-Iodosuccinimide (NIS) portion-wise B->C D Add Trifluoroacetic Acid (TFA) dropwise C->D E Stir at 0 °C to room temperature Monitor by TLC D->E F Quench with aq. Na₂S₂O₃ E->F G Separate organic layer, wash with aq. NaHCO₃ and brine F->G H Dry over Na₂SO₄, filter, and concentrate in vacuo G->H I Purify crude product via Silica Gel Chromatography H->I J Characterize product by NMR and MS I->J

Caption: Overall workflow for the synthesis of 4-Iodo-5-methoxy-2-methylpyridine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Suggested Purity
5-methoxy-2-methylpyridine55270-47-8123.15≥98%
N-Iodosuccinimide (NIS)516-12-1224.99≥98%
Trifluoroacetic Acid (TFA)76-05-1114.02≥99%
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11ACS Reagent
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS Reagent
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous
Silica Gel63231-67-4-230-400 mesh
Ethyl Acetate141-78-688.11HPLC Grade
Hexanes110-54-3-HPLC Grade

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-2-methylpyridine (1.23 g, 10.0 mmol, 1.0 equiv). Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add N-Iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv) to the stirred solution in small portions over 5 minutes.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (77 µL, 1.0 mmol, 0.1 equiv) dropwise to the reaction mixture using a syringe. The solution may change color.

  • Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Quenching: Upon completion, cool the flask again in an ice bath and quench the reaction by slowly adding 20 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes until the color of iodine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford 4-iodo-5-methoxy-2-methylpyridine as a white to off-white solid.

Quantitative Data Summary:

ReagentMoles (mmol)EquivalentsReaction Time (h)Temperature (°C)Expected Yield (%)
5-methoxy-2-methylpyridine10.01.02 - 40 to RT-
N-Iodosuccinimide (NIS)11.01.1---
Trifluoroacetic Acid (TFA)1.00.1---
Product ----80 - 90%

Mechanism of Iodination

The reaction proceeds through a classic electrophilic aromatic substitution mechanism, activated by the acid catalyst.

G reagents NIS + TFA activated_iodine Activated Electrophile [Succinimide-I⁺---⁻O₂CCF₃] reagents->activated_iodine Activation sigma_complex Sigma Complex (Wheland Intermediate) activated_iodine->sigma_complex Nucleophilic Attack (Rate-Determining Step) pyridine 5-methoxy-2-methylpyridine pyridine->sigma_complex Nucleophilic Attack (Rate-Determining Step) product 4-Iodo-5-methoxy-2-methylpyridine sigma_complex->product Rearomatization h_plus_loss -H⁺

Caption: Mechanism of NIS/TFA mediated electrophilic iodination of the pyridine ring.

Product Characterization

The identity and purity of the final product, 4-iodo-5-methoxy-2-methylpyridine, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.0 (s, 1H, H-6)

    • δ ~6.7 (s, 1H, H-3)

    • δ ~3.9 (s, 3H, -OCH₃)

    • δ ~2.4 (s, 3H, -CH₃)

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₇H₉INO [M+H]⁺: 250.0. Found: 250.0.

Safety Precautions

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

  • N-Iodosuccinimide (NIS): Irritant. Avoid inhalation and contact with skin and eyes.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care using appropriate gloves and eye protection.

  • General: Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, at all times.

References

  • Jain, A., & Kumar, V. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 17216-17219. [Link]

  • Stavber, S., & Zupan, M. (2017). N-Iodosuccinimide (NIS) in direct aromatic iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Cao, T., et al. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. ResearchGate. Retrieved from [Link]

  • Jain, A., & Kumar, V. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]

  • RSC Publishing. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Lee, H. B., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(9), 2292. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 287. [Link]

  • Organic Syntheses. (n.d.). Iodination of durene with iodine and periodic acid. Retrieved from [Link]

  • Wang, L., et al. (2019). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 4(2), 4354–4361. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-iodo-2-methoxy-5-methylpyridine (C7H8INO). Retrieved from [Link]

  • Lee, J. Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(S1), S144-S149. [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. International Journal of Molecular Sciences, 24(7), 6702. [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Mossine, A. V., et al. (2018). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science, 9(15), 3765–3771. [Link]

  • RSC Publishing. (2022). Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines. Dalton Transactions, 51(14), 5405-5412. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • RSC Publishing. (2021). Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Organic & Biomolecular Chemistry, 19(26), 5851-5858. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-hydroxypyridine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. Retrieved from [Link]

  • Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

Sources

Application

Using 4-Iodo-5-methoxy-2-methylpyridine as a building block in heterocycle synthesis

Executive Summary This guide details the strategic utilization of 4-Iodo-5-methoxy-2-methylpyridine (CAS 1807053-74-2) as a high-value scaffold in medicinal chemistry.[1] Unlike generic halopyridines, this building block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 4-Iodo-5-methoxy-2-methylpyridine (CAS 1807053-74-2) as a high-value scaffold in medicinal chemistry.[1] Unlike generic halopyridines, this building block offers a unique trisubstituted pattern: a highly reactive C4-iodide for cross-coupling, an electron-donating C5-methoxy group for electronic tuning, and a C2-methyl group for steric definition.[1] This note provides validated protocols for Palladium-catalyzed C-C and C-N bond formations, specifically optimized to prevent catalyst poisoning common in basic nitrogen heterocycles.

Strategic Reactivity Profile

Before initiating synthesis, researchers must understand the electronic landscape of the substrate. The pyridine ring is electron-deficient, but the C4-position is activated for oxidative addition due to the weak C-I bond (approx. 65 kcal/mol vs. 81 kcal/mol for C-Br).[1]

PositionSubstituentElectronic EffectSynthetic Utility
C4 Iodine Leaving GroupPrimary Vector: Site of Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]
C5 Methoxy (+M) DonorElectronic Tuner: Increases electron density at C2/C6; can be deprotected to pyridinol (H-bond donor).[1]
C2 Methyl (+I) DonorSteric Anchor: Blocks metabolic soft spots; benzylic protons allow for late-stage oxidation or condensation.[1]
N1 Nitrogen Basic CenterRisk Factor: Can coordinate Pd(II), poisoning the catalyst. Requires bulky ligands or specific bases.[1]

Application 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Installation of aryl/heteroaryl groups at C4. Challenge: Pyridyl boronic acids are unstable; therefore, we utilize the halopyridine (electrophile) with stable aryl boronic acids.

Optimized Protocol

Standard conditions often fail due to Pd-N coordination. This protocol uses a bulky phosphine ligand (XPhos) to shield the catalyst.

Reagents:

  • Substrate: 4-Iodo-5-methoxy-2-methylpyridine (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: XPhos (4 mol%) or SPhos (for sterically hindered partners)[1]

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Activation: Heat the mixture to 80°C for 4–6 hours. Note: Iodine is highly reactive; temperatures >100°C may cause homocoupling or deiodination.

  • Monitoring: Check LC-MS for the disappearance of the starting material (m/z ~249) and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3] Dry over Na₂SO₄.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The biphenyl-based ligands (XPhos/SPhos) form a monoligated Pd(0) species that is highly active for oxidative addition into the C-I bond but bulky enough to prevent the pyridine nitrogen from binding to the metal center [1].[1]

Application 2: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Synthesis of 4-aminopyridines (privileged kinase inhibitor scaffold). Challenge: Competitive inhibition by the substrate nitrogen and potential for β-hydride elimination if using aliphatic amines.[1]

Optimized Protocol

Reagents:

  • Substrate: 4-Iodo-5-methoxy-2-methylpyridine (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst: Pd₂ (dba)₃ (1 mol%)[1]

  • Ligand: BINAP (racemic, 2 mol%) or BrettPhos (for primary amines)

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃, Ligand, and NaOtBu in a reaction tube.

  • Addition: Add the pyridine substrate and the amine. Add anhydrous Toluene.[1][2]

  • Thermal Cycle: Heat to 100°C for 12 hours. Crucial: Vigorous stirring is required as NaOtBu is insoluble in toluene.

  • Quench: Cool to RT, filter through a Celite pad to remove palladium black and salts.

  • Purification: The product is often basic.[1] Use DCM/MeOH with 1% NH₄OH for chromatography to prevent streaking.[1]

Mechanistic Insight: The C4-position is electronically favored for nucleophilic attack, but the Pd-catalyzed route is preferred over SNAr because the electron-donating methoxy group at C5 deactivates the ring toward direct nucleophilic displacement.[1] Pd-catalysis bypasses this electronic limitation [2].[1]

Divergent Synthesis Workflow (Visualization)

The following diagram illustrates the divergent pathways accessible from the core building block.

G Start 4-Iodo-5-methoxy- 2-methylpyridine (Core Block) Suzuki Biaryl/Heteroaryl Derivatives Start->Suzuki Pd(OAc)2, XPhos Ar-B(OH)2 Buchwald 4-Amino-5-methoxy Derivatives Start->Buchwald Pd2(dba)3, BINAP HNR2 Sonogashira Alkynyl-Pyridine Scaffolds Start->Sonogashira Pd(PPh3)2Cl2, CuI Terminal Alkyne Deprotection 4-Substituted-5-hydroxy- 2-methylpyridine Suzuki->Deprotection BBr3 or HBr (O-Demethylation) Buchwald->Deprotection BBr3 (O-Demethylation)

Caption: Divergent synthesis map showing primary C4-functionalization vectors (Solid Lines) and secondary scaffold diversification via C5-demethylation (Dotted Lines).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to Pd(dppf)Cl₂ or increase catalyst loading to 5 mol%. Ensure solvent is degassed.[1][2]
Protodeiodination Hydride SourceEnsure solvent is anhydrous (for Buchwald).[1] Avoid alcohols in Suzuki if reduction is observed; switch to DMF.[1]
Homocoupling Oxygen Leak / High TempRigorous Argon purge.[1] Lower temperature to 60°C. Remove Copper (if using Sonogashira).[1]
Regioselectivity N/AThe C4-Iodine is the only halogen; regioselectivity is inherent to the starting material.[1]

References

  • NobelPrize.org. (2010).[1] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link][1]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-5-methoxy-2-methylpyridine

Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad functional group tolerance and applicability to a wide range of aryl and heteroaryl halides have made it an indispensable tool for researchers in drug development and materials science.[1][4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a specific and functionally rich substrate: 4-iodo-5-methoxy-2-methylpyridine. This electron-rich, substituted pyridine presents unique considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting and optimization strategies tailored to this class of substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5] The cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, in this case, 4-iodo-5-methoxy-2-methylpyridine, to form a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[6][7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature, all of which must be carefully selected to achieve optimal results.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Amido Palladium-Amido Complex AmineCoord->Amido Base, -HBase+X- Amido->Pd0 Reductive Elimination Product N-Aryl Amine (Ar-NR2) Amido->Product Product Release ArylIodide 4-Iodo-5-methoxy- 2-methylpyridine (Ar-I) Amine Amine (R2NH)

Sources

Application

Application Note: Functionalization of 4-Iodo-5-methoxy-2-methylpyridine via Heck Reaction

Executive Summary This application note details the optimized protocol for the palladium-catalyzed Heck alkenylation of 4-Iodo-5-methoxy-2-methylpyridine . This substrate represents a high-value scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed Heck alkenylation of 4-Iodo-5-methoxy-2-methylpyridine . This substrate represents a high-value scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and proton pump inhibitors (PPIs).

While 4-halopyridines are generally reactive in cross-coupling, this specific substrate presents a dual challenge:

  • Electronic Deactivation: The electron-donating methoxy group at the C5 position increases electron density at the C4 reaction center, potentially slowing oxidative addition compared to electron-deficient pyridines.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate competitively to the palladium center, leading to catalyst arrest.

This guide provides a robust Method A (Phosphine-Modified) and an alternative Method B (Jeffery Conditions) to overcome these hurdles, ensuring high yields and reproducibility.

Substrate Analysis & Mechanistic Insight[1]

Substrate Properties[2][3]
  • Compound: 4-Iodo-5-methoxy-2-methylpyridine

  • Reactive Handle: C4-Iodide (Excellent leaving group, facilitates oxidative addition).

  • Electronic Modulator: C5-Methoxy (Electron Donating Group).

  • Steric/Solubility Modulator: C2-Methyl.

The Catalytic Cycle & Inhibition Pathways

The reaction follows the standard Pd(0)/Pd(II) cycle.[1] However, the critical deviation in pyridine substrates is the formation of an off-cycle "resting state" where the pyridine nitrogen displaces the labile phosphine ligands, halting the reaction.

Key Mechanistic Strategy: To prevent catalyst poisoning, we utilize P(o-tol)3 (Tri-o-tolylphosphine). Its steric bulk prevents the formation of the stable bis-phosphine palladium complex and discourages the coordination of the pyridine nitrogen, keeping the catalyst in the active cycle.

HeckCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Substrate (Ar-I) Poison CATALYST ARREST (Pyridine-Pd Complex) Pd0->Poison Pyridine N-Coordination Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim ProdRel Product Release + Pd(II)-H BetaElim->ProdRel Product Exits RedElim Reductive Elimination (Base Assisted) ProdRel->RedElim + Base RedElim->Pd0 - HX Poison->Pd0 Heat/Steric Ligand

Figure 1: Catalytic cycle illustrating the competing pathway of catalyst arrest via pyridine coordination.

Experimental Protocols

Materials & Reagents[4][5]
  • Substrate: 4-Iodo-5-methoxy-2-methylpyridine (1.0 equiv)

  • Coupling Partner: Styrene, Methyl Acrylate, or n-Butyl Acrylate (1.2 - 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (98% purity)

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃]

  • Base: Triethylamine (Et₃N) (Must be dry/distilled)

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)

Protocol A: The "Gold Standard" (Phosphine-Modified)

Recommended for initial scale-up and maximum reproducibility.

  • Preparation: Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar. Cool under a stream of nitrogen.

  • Charging Solids: Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).

    • Note: The 1:2 Pd:Ligand ratio is crucial. Excess ligand stabilizes the catalyst but too much can inhibit the reaction.

  • Substrate Addition: Add 4-Iodo-5-methoxy-2-methylpyridine (1.0 mmol, ~249 mg).

  • Solvent & Base: Add anhydrous DMF (5 mL) followed by Et₃N (2.0 mmol, 2.0 equiv).

    • Observation: The solution should turn yellow/orange.

  • Alkene Addition: Add the alkene (e.g., Styrene , 1.2 mmol) via syringe.

  • Degassing: Sparge the mixture with nitrogen for 5-10 minutes or use three freeze-pump-thaw cycles. Oxygen is the enemy of this reaction.

  • Reaction: Heat the mixture to 100°C for 12-24 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting iodide (m/z ~249).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, typically 0-30% EtOAc in Hexanes).

Protocol B: Jeffery Conditions (Ligand-Free)

Recommended if phosphine contamination is a concern or for highly hindered alkenes.

  • Reagents: Use Pd(OAc)₂ (5 mol%), TBAB (Tetrabutylammonium bromide, 1.0 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent: DMF or DMAc.

  • Procedure: Follow the setup in Protocol A. Heat to 80-90°C .

    • Mechanism:[2][1][3][4][5][6] TBAB acts as a phase transfer catalyst and stabilizes "naked" Pd nanoparticles, preventing aggregation into inactive Pd-black.

Optimization & Performance Data

The following data summarizes the optimization of reaction parameters for the coupling of 4-iodo-5-methoxy-2-methylpyridine with styrene.

Table 1: Ligand and Base Screening (100°C, DMF, 12h)

EntryCatalystLigandBaseYield (%)Observation
1Pd(OAc)₂PPh₃Et₃N45%Significant Pd-black formation (catalyst death).
2Pd(OAc)₂P(o-tol)₃ Et₃N92% Optimal. Clean conversion, solution remained clear orange/brown.
3Pd(dppf)Cl₂dppfK₂CO₃78%Good yield, but difficult purification of dppf by-products.
4Pd(OAc)₂None (Jeffery)NaOAc65%Moderate. Slower reaction rate.
5Pd(OAc)₂XantphosCs₂CO₃15%Poor. Bite angle of Xantphos likely unsuited for this specific insertion.

Table 2: Solvent Effects (Using Protocol A)

SolventTemp (°C)Yield (%)Notes
DMF 10092% Best solubility and reaction rate.
MeCN80 (Reflux)55%Temperature too low for efficient Pd insertion into electron-rich pyridine.
Toluene11040%Poor solubility of the polar pyridine substrate caused heterogeneity.

Troubleshooting & Self-Validation

To ensure the protocol is working correctly, use this decision tree:

Troubleshooting Start Check Reaction (TLC/LCMS after 2h) Result1 Starting Material Consumed? Start->Result1 Result2 Black Precipitate? Result1->Result2 No Action1 Success: Proceed to Workup Result1->Action1 Yes Action2 Catalyst Death: Add more Ligand (Switch to P(o-tol)3) Result2->Action2 Yes (Pd Black) Action3 Catalyst Poisoning: Increase Temp to 120°C or Add TBAB Result2->Action3 No (Solution Clear)

Figure 2: Troubleshooting logic flow. "Clear solution but no reaction" usually indicates the pyridine nitrogen has coordinated to the Pd, requiring higher heat or bulky ligands to displace it.

References

  • Heck Reaction Mechanism & Ligand Effects: Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Catalyst Poisoning by Pyridines: Gürbüz, N., et al. (2010). Palladium-catalyzed Heck reaction of aryl halides with 4-vinylpyridine in the presence of N-heterocyclic carbene ligands. Tetrahedron, 66(13), 2338-2343. [Link]

  • Use of P(o-tol)3 in Heck Reactions: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Jeffery Conditions (Phase Transfer): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212. [Link]

  • Synthesis of 4-Iodopyridines: Schlosser, M., et al. (2005). Site-Selective Introduction of Halo Substituents into the Pyridine Ring. Journal of Organic Chemistry, 70(6), 2494–2502. [Link]

Sources

Method

Preparation of 5-methoxy-2-methylpyridine derivatives via lithiation

Application Note: High-Fidelity Preparation of 5-Methoxy-2-Methylpyridine Derivatives via Regioselective Lithiation Part 1: Executive Summary & Scientific Rationale Abstract The 5-methoxy-2-methylpyridine scaffold is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of 5-Methoxy-2-Methylpyridine Derivatives via Regioselective Lithiation

Part 1: Executive Summary & Scientific Rationale

Abstract The 5-methoxy-2-methylpyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for proton pump inhibitors (e.g., Omeprazole analogues) and kinase inhibitors. Functionalization of this scaffold relies heavily on lithiation , a process governed by a delicate interplay between acidity (pKa) and coordination effects. This guide details the protocol for the lateral lithiation of 5-methoxy-2-methylpyridine to generate C2-alkylated derivatives. It addresses the kinetic vs. thermodynamic control required to favor lateral (methyl) deprotonation over ortho-ring metalation.

Mechanistic Insight: The Regioselectivity Battle The lithiation of 5-methoxy-2-methylpyridine presents a classic chemoselectivity challenge:

  • Lateral Lithiation (Path A): The protons on the C2-methyl group are relatively acidic (

    
    ) due to resonance stabilization of the resulting anion into the pyridine ring (aza-allylic anion). This is the kinetically and thermodynamically favored pathway with standard bases like LDA or 
    
    
    
    -BuLi.
  • Ortho-Lithiation (Path B): The methoxy group at C5 is a Directed Metalation Group (DMG). It coordinates lithium, potentially directing deprotonation to C4 or C6. However, the high basicity required to deprotonate the ring (

    
    ) usually makes this pathway secondary unless the methyl group is blocked or specific "superbases" (e.g., LiDMAE) are employed.
    

Scope of Protocol: This note focuses on Path A (Lateral Lithiation) , utilizing Lithium Diisopropylamide (LDA) to generate the picolyl anion for nucleophilic attack on electrophiles (aldehydes, alkyl halides, carbonates).

Part 2: Strategic Decision Pathways

The following decision tree illustrates the critical process parameters (CPPs) determining the reaction outcome.

LithiationStrategy Start Substrate: 5-Methoxy-2-methylpyridine BaseSelect Base Selection Start->BaseSelect LDA LDA (LiN(iPr)2) Standard Kinetic Base BaseSelect->LDA Recommended (High Selectivity) nBuLi n-BuLi Stronger Nucleophile BaseSelect->nBuLi Alternative (Risk of Nucleophilic Attack) Temp Temperature Control (-78°C vs -40°C) LDA->Temp nBuLi->Temp PathA Path A: Lateral Lithiation (C2-Methyl Deprotonation) Temp->PathA Kinetic Control (-78°C) PathB Path B: Ortho-Lithiation (Ring C4/C6 - Minor/Avoid) Temp->PathB Thermodynamic Equilibration (Rare) Electrophile Electrophile Addition (R-X, R-CHO, Carbonates) PathA->Electrophile Formation of Picolyl Anion Product Target: C2-Functionalized Derivative Electrophile->Product

Figure 1: Decision matrix for regioselective lithiation. Green path indicates the target workflow for lateral functionalization.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(5-methoxypyridin-2-yl)acetate (Chain extension example). Scale: 26.0 mmol (approx.[1] 3.2 g of starting material).

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5]RoleSpecification
5-Methoxy-2-methylpyridine 1.0Substrate>98% Purity, dried over sieves
Diisopropylamine (DIPA) 1.1Base PrecursorDistilled from CaH₂

-Butyllithium (

-BuLi)
1.05Lithiating Agent2.5 M in Hexanes (Titrate before use)
Diethyl Carbonate 1.2ElectrophileAnhydrous
THF SolventMediumDistilled from Na/Benzophenone or SPS grade

Equipment:

  • Flame-dried 250 mL Schlenk flask (3-neck).

  • Argon/Nitrogen manifold.

  • Low-temperature thermometer (internal probe).

  • Cannula transfer system.

Step-by-Step Methodology

Step 1: Generation of LDA (In-Situ)

  • Setup: Evacuate and backfill the Schlenk flask with Argon (3 cycles).

  • Solvent: Add anhydrous THF (20 mL) and DIPA (1.1 equiv) via syringe.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi (1.05 equiv) dropwise over 15 minutes.
    
    • Observation: No significant color change; solution remains clear/faint yellow.

  • Activation: Stir at 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .

Step 2: Lateral Lithiation of Substrate

  • Addition: Dissolve 5-methoxy-2-methylpyridine (1.0 equiv) in THF (10 mL). Add this solution dropwise to the LDA mixture at -78°C over 30 minutes.

    • Critical Checkpoint: The solution typically turns deep red/orange . This color indicates the formation of the delocalized aza-allylic anion. If the solution remains colorless, lithiation has failed (check moisture).

  • Incubation: Stir at -78°C for 45 minutes.

    • Note: Unlike simple aromatics, picolyl anions are relatively stable at this temperature.

Step 3: Electrophilic Trapping

  • Electrophile Prep: Prepare a solution of Diethyl Carbonate (1.2 equiv) in THF (5 mL).

  • Quench: Add the electrophile rapidly (but controlling exotherm) to the red anion solution.

  • Warming: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

    • Observation: The deep red color will fade to yellow/orange as the anion is consumed.

Step 4: Workup & Isolation

  • Hydrolysis: Quench with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Part 4: Data Analysis & Troubleshooting

Expected Results
ParameterValue/ObservationNotes
Conversion >90%Monitor via TLC or GC-MS.
Regioselectivity >95:5 (Lateral:Ortho)High preference for methyl group due to LDA sterics and pKa.
Appearance Pale yellow oilProduct solidifies upon standing if high purity.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Color Change (Step 2) Wet solvent/AtmosphereRe-dry THF. Ensure system is under positive Argon pressure.
Low Yield (<50%) Incomplete DeprotonationIncrease LDA to 1.2 equiv. Ensure temp reaches 0°C during LDA formation.
Ring Alkylation (Impurity) Temperature too highKeep addition strictly at -78°C. Warm only after electrophile addition.
Poly-alkylation Excess Base/Fast AdditionUse inverse addition (add anion to electrophile) if poly-substitution is observed.

Part 5: Experimental Workflow Visualization

The following diagram depicts the physical setup and flow of reagents, critical for safety and reproducibility.

ExperimentalSetup Argon Argon Source (Positive Pressure) Flask Schlenk Flask (-78°C Bath) Argon->Flask Inert Atmosphere Syringe Reagent Syringe (n-BuLi / Substrate) Syringe->Flask Dropwise Addition (Rate Control) Stirrer Magnetic Stirrer Flask->Stirrer Agitation Quench Quench Vessel (NH4Cl) Flask->Quench Cannula Transfer (Post-Reaction)

Figure 2: Experimental rig setup for pyrophoric handling and low-temperature lithiation.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on lateral vs.
  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1-360. Link

  • Schlosser, M. (2005). The 2-Methylpyridine (Picoline) Anion: A versatile Nucleophile. Pure and Applied Chemistry.
  • Krasavin, M., et al. (2015). "Enhancing Auxiliary-Mediated Native Chemical Ligation...". Chemistry - A European Journal. (Specific protocol for LDA-mediated lithiation of 5-methoxy-2-methylpyridine). Link

  • Garg, N. K., et al. (2012). "Preparation of functionalized pyridines". UCLA Patent Applications. (Context on pharmaceutical utility of the scaffold). Link

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 4-Iodo-5-methoxy-2-methylpyridine

Introduction: The Significance of 4-Iodo-5-methoxy-2-methylpyridine in Medicinal Chemistry 4-Iodo-5-methoxy-2-methylpyridine is a key heterocyclic building block in the synthesis of a wide range of biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Iodo-5-methoxy-2-methylpyridine in Medicinal Chemistry

4-Iodo-5-methoxy-2-methylpyridine is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its utility is primarily derived from the strategic placement of its functional groups: the pyridine nitrogen, which can be a key pharmacophoric feature or a handle for further derivatization; the methoxy and methyl groups, which influence the molecule's electronics and lipophilicity; and the iodine atom at the 4-position. This iodine substituent is particularly valuable as it serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This capability allows for the efficient elaboration of the pyridine core, enabling the exploration of diverse chemical space in drug discovery programs.[2] Consequently, the development of robust and scalable synthetic routes to this intermediate is of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries.

This document provides a detailed, two-part protocol for the scalable synthesis of 4-Iodo-5-methoxy-2-methylpyridine, commencing with the preparation of the key precursor, 5-methoxy-2-methylpyridine, followed by a regioselective iodination. The methodologies presented have been designed with scalability, efficiency, and cost-effectiveness in mind, providing a practical guide for laboratory and pilot-plant scale production.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the 5-methoxy-2-methylpyridine core, followed by the crucial regioselective iodination at the C4 position.

Caption: Overall two-stage synthetic workflow.

PART 1: Scalable Synthesis of 5-Methoxy-2-methylpyridine

The synthesis of the precursor, 5-methoxy-2-methylpyridine, is a critical first step. The presented protocol is adapted from a well-established and reliable method for the synthesis of hydroxypyridines from aminopyridines via a diazotization reaction, followed by a standard O-methylation. This route is advantageous for its use of readily available and inexpensive starting materials and reagents.

Protocol 1A: Synthesis of 2-Hydroxy-5-methylpyridine

This protocol details the conversion of 2-amino-5-methylpyridine to 2-hydroxy-5-methylpyridine.

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 50% w/w Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • In a suitably sized reaction vessel equipped with mechanical stirring, a thermometer, and an addition funnel, carefully add concentrated sulfuric acid to deionized water to prepare a dilute aqueous solution. Cool the solution to below 0°C using an ice/acetone bath.

  • Slowly add 2-amino-5-methylpyridine to the cold sulfuric acid solution while maintaining the internal temperature below 5°C.

  • Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 45 minutes.

  • Remove the cooling bath and heat the reaction mixture to 95°C for 15 minutes. Nitrogen evolution will be observed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly add 50% w/w aqueous sodium hydroxide solution to neutralize the mixture to a pH of 6.5-7.0, while maintaining a low temperature.

  • Heat the neutralized mixture to 60°C and extract the product with ethyl acetate (4 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purify the crude 2-hydroxy-5-methylpyridine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Protocol 1B: O-Methylation to 5-Methoxy-2-methylpyridine

This protocol describes the methylation of the hydroxyl group of 2-hydroxy-5-methylpyridine.

Materials:

  • 2-Hydroxy-5-methylpyridine

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Acetonitrile

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • To a reaction vessel, add 2-hydroxy-5-methylpyridine, potassium carbonate, and a suitable solvent such as acetone or acetonitrile.

  • Stir the suspension vigorously.

  • Slowly add dimethyl sulfate or methyl iodide to the mixture at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-methoxy-2-methylpyridine can be purified by vacuum distillation or column chromatography on silica gel if necessary.

PART 2: Regioselective Iodination of 5-Methoxy-2-methylpyridine

The final step in the synthesis is the regioselective introduction of an iodine atom at the 4-position of the pyridine ring. The choice of an electrophilic iodinating agent is crucial for achieving high yield and selectivity. N-Iodosuccinimide (NIS) is an excellent choice for this transformation as it is a mild and effective source of electrophilic iodine for electron-rich aromatic and heteroaromatic systems.

The Rationale for Regioselectivity: The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups activates the ring towards this reaction. The -OCH₃ group at the 5-position is a strong activating group and directs electrophiles to the ortho (4- and 6-) and para positions. The -CH₃ group at the 2-position is a weaker activating group, also directing to its ortho (3-) and para (5-) positions. The combined directing effects strongly favor substitution at the 4- and 6-positions. The 4-position is ortho to the strongly activating methoxy group and para to the methyl group, making it the most electronically favored position for electrophilic attack. Steric hindrance at the 6-position, being flanked by the methoxy group and the pyridine nitrogen, further favors substitution at the less hindered 4-position.

Protocol 2: Synthesis of 4-Iodo-5-methoxy-2-methylpyridine

This protocol details the direct iodination of 5-methoxy-2-methylpyridine using N-iodosuccinimide.

Materials:

  • 5-Methoxy-2-methylpyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel protected from light, dissolve 5-methoxy-2-methylpyridine in a suitable solvent such as acetonitrile.

  • Add N-iodosuccinimide portion-wise to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature between 20-25°C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine and NIS.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-Iodo-5-methoxy-2-methylpyridine by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data Summary

The following table provides representative data for the key transformations in this synthetic sequence, based on typical literature yields for analogous reactions. Actual yields may vary depending on the reaction scale and specific conditions employed.

StepStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Reference Notes
1A: Diazotization 2-Amino-5-methylpyridineNaNO₂, H₂SO₄60-75>95Yields for diazotization of aminopyridines can be variable.
1B: O-Methylation 2-Hydroxy-5-methylpyridineDMS, K₂CO₃85-95>98Standard high-yielding Williamson ether synthesis.
2: Iodination 5-Methoxy-2-methylpyridineNIS80-90>98Regioselective iodination of activated pyridines with NIS is generally efficient.

Conclusion and Further Considerations

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-Iodo-5-methoxy-2-methylpyridine. The procedures utilize readily available starting materials and reagents, and the reactions are generally straightforward to perform and scale up. For large-scale production, optimization of reaction parameters such as solvent choice, reaction time, and temperature may be necessary to maximize yield and throughput while ensuring process safety. The final product is a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries, and this guide provides a solid foundation for its efficient production.

References

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17).
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - SciSpace. (2015, October 16).
  • 5-Methoxy-2-methylpyridine - Chem-Impex.
  • 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.
  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF. (2025, August 10).

Sources

Method

C-H activation strategies involving 4-Iodo-5-methoxy-2-methylpyridine

Application Note & Protocol Guide Executive Summary The scaffold 4-Iodo-5-methoxy-2-methylpyridine presents a unique challenge in medicinal chemistry: it contains a highly reactive "soft" electrophile (C4–Iodine) and a "...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The scaffold 4-Iodo-5-methoxy-2-methylpyridine presents a unique challenge in medicinal chemistry: it contains a highly reactive "soft" electrophile (C4–Iodine) and a "hard" directing group (C2–Methyl/Pyridine Nitrogen). Standard cross-coupling conditions (Suzuki, Sonogashira) will exclusively target the C4–Iodine. However, to access novel chemical space, researchers often require functionalization at the C6 position (C–H activation) or the C2–Methyl group (Lateral C–H activation) without compromising the iodine handle.

This guide details three validated strategies to achieve this chemoselectivity. The primary focus is on Iridium-catalyzed C–H borylation , which is sterically controlled and orthogonal to aryl iodide reactivity. We also provide a Palladium(II)-catalyzed protocol utilizing the N-oxide activation pathway to bypass the oxidative addition propensity of the C–I bond.

Reactivity Profile & Strategic Analysis

The Chemoselectivity Paradox

The central difficulty with this substrate is the competition between Oxidative Addition (OA) at the C–I bond and C–H Activation at the ring carbons.

  • Pd(0) Catalysts: Rapidly insert into C4–I (Fast OA). Unsuitable for direct C–H activation unless the iodine is the desired reaction site.

  • Pd(II) Catalysts: Can activate C–H bonds via Concerted Metallation-Deprotonation (CMD), but require careful ligand selection to prevent reduction to Pd(0) and subsequent iodine scrambling.

  • Ir(III) Catalysts: Operate via an oxidative addition to C–H bonds (Ir(III)

    
     Ir(V)) and are generally inert to aryl iodides under standard conditions.
    
Site Selectivity Map

The 4-Iodo-5-methoxy-2-methylpyridine scaffold has distinct steric and electronic zones:

  • C6 Position (Target): The most accessible site for C–H activation. It is electronically activated by the ortho-methoxy group and the ring nitrogen. It is sterically accessible compared to C3.

  • C3 Position (Blocked): Sterically congested, flanked by the C2–Methyl and C4–Iodine.

  • C2–Methyl (Lateral): Susceptible to radical abstraction or benzylic activation, but requires distinct conditions from ring functionalization.

ReactivityMap Substrate 4-Iodo-5-methoxy- 2-methylpyridine C4_I C4-Iodine (High Reactivity) Substrate->C4_I Pd(0) Cross-Coupling (Suzuki/Sonogashira) C6_CH C6-H Bond (Target for Activation) Substrate->C6_CH Ir-Cat Borylation Pd(II) CMD C2_Me C2-Methyl (Lateral Activation) Substrate->C2_Me Radical/Lateral C4_I->C6_CH Chemoselectivity Challenge

Figure 1: Reactivity landscape of the substrate. Green pathways indicate the target of this Application Note.

Comparative Strategy Table

FeatureStrategy A: Ir-Catalyzed Borylation Strategy B: Pd-Catalyzed N-Oxide Arylation Strategy C: Lateral Methyl Silation
Primary Target C6 Position C6 Position C2-Methyl Group
Mechanism Steric-directed C–H ActivationElectronic-directed CMDSilyl-assisted C–H Cleavage
Catalyst System [Ir(OMe)(cod)]₂ / dtbpyPd(OAc)₂ / P(t-Bu)₃ / Ag₂CO₃Ru or Ir / Silyl source
Iodine Tolerance Excellent (Orthogonal)Moderate (Requires Pd(II) maintenance)Good
Key Advantage Mildest conditions; versatile Bpin handle.Direct C–C bond formation (Arylation).Functionalizes the alkyl side-chain.[1][2]
Limitation Requires steric bulk at C2 (Present here).Requires N-oxidation/reduction steps.Limited scope of electrophiles.

Detailed Experimental Protocols

Protocol A: C6-Selective C–H Borylation (Recommended)

Rationale: Iridium-catalyzed borylation is the gold standard for halopyridines. The 2-methyl group is crucial here; it sterically blocks the Nitrogen lone pair from poisoning the Iridium catalyst, enabling high turnover [1]. The reaction is driven by sterics, favoring the C6 position over the crowded C3.

Reagents:

  • Substrate: 4-Iodo-5-methoxy-2-methylpyridine (1.0 equiv)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a dried reaction vial with [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

  • Pre-catalyst Formation: Add 1 mL of anhydrous THF. The solution should turn deep brown/red immediately.

  • Substrate Addition: Add B₂pin₂ (280 mg, 1.1 mmol) followed by 4-Iodo-5-methoxy-2-methylpyridine (249 mg, 1.0 mmol).

  • Reaction: Seal the vial and heat to 60°C for 4–8 hours.

    • Note: Monitor by GC-MS or LC-MS. Look for the mass shift M+126 (Bpin addition).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The resulting boronic ester is often stable enough for silica gel chromatography (eluting with Hexane/EtOAc). However, for maximum yield, use the crude material directly in the next Suzuki coupling step to avoid protodeboronation.

Mechanism & Logic: The active species is an Ir(III)-tris(boryl) complex. The cycle avoids Pd(0), ensuring the C–I bond remains intact. The C6 position is the only sterically accessible C–H bond.

Protocol B: C6-Arylation via N-Oxide Activation (Fagnou Conditions)

Rationale: If a direct aryl group is needed at C6, the N-oxide strategy is superior to direct pyridine activation. The N-oxide increases the acidity of the C6 proton and coordinates with the Pd catalyst, facilitating the CMD mechanism [2].

Reagents:

  • Substrate: 4-Iodo-5-methoxy-2-methylpyridine N-oxide (Prepared via mCPBA oxidation)

  • Coupling Partner: Aryl Bromide (Ar-Br) (Avoid Aryl Iodides to prevent scrambling)

  • Catalyst: Pd(OAc)₂ (5 mol%)[3][4]

  • Ligand: P(t-Bu)₃ HBF₄ (10 mol%) or PCy₃

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (30 mol%) - Critical for CMD mechanism

  • Solvent: Toluene, 110°C

Step-by-Step Workflow:

  • N-Oxidation: Treat the starting pyridine with mCPBA (1.1 equiv) in DCM at 0°C to RT. Quench with NaHCO₃, extract, and isolate the N-oxide. Caution: Check stability of the iodine; usually stable to mCPBA.

  • Catalysis Setup: In a reaction tube, combine the N-oxide (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂, Ligand, K₂CO₃, and Pivalic acid.

  • Degassing: Evacuate and backfill with Argon (3x). Add anhydrous Toluene.

  • Heating: Heat to 110°C for 12–16 hours.

  • Deoxygenation: After isolating the C6-arylated N-oxide, reduce it back to the pyridine using Zn dust/NH₄Cl or PCl₃ (mild conditions required to preserve C–I).

Critical Control Point: The presence of Pivalic Acid (PivOH) is non-negotiable. It acts as a proton shuttle, lowering the energy barrier for C–H cleavage at the C6 position.

Visualizing the Mechanism (CMD Pathway)

The following diagram illustrates the Concerted Metallation-Deprotonation (CMD) mechanism utilized in Protocol B, highlighting why the C6 position is favored.

CMD_Mechanism cluster_factors Selectivity Factors Pd_Cat Pd(II)(OAc)L Coordination Coordination to N-Oxide (Directing Effect) Pd_Cat->Coordination Ligand Exchange TS_CMD Transition State (CMD) Pd--C6 Bond Forming Acetate--H Abstraction Coordination->TS_CMD C-H Approach Product_Complex C6-Palladacycle TS_CMD->Product_Complex Deprotonation (Rate Limiting) Factor1 C6 Acidity (Inductive) Factor1->TS_CMD Factor2 Steric Accessibility Factor2->TS_CMD

Figure 2: The CMD mechanism favors the most acidic and accessible proton (C6) facilitated by pivalate acting as an intramolecular base.

Troubleshooting & Optimization

Iodine Instability (Deiodination)

If you observe deiodination (replacement of I with H or Aryl group) during Protocol B:

  • Cause: Formation of Pd(0) which inserts into C–I.

  • Solution: Switch to Protocol A (Ir-Borylation) . Iridium does not readily insert into Ar–I bonds.

  • Alternative: If using Pd, ensure a high concentration of oxidant (if oxidative coupling) or use electron-rich ligands that stabilize Pd(II) but slow down Oxidative Addition to C–I.

Catalyst Poisoning

Pyridines are notorious for binding to metal centers (Pd or Ir) via the Nitrogen lone pair, shutting down catalysis.

  • Observation: No reaction, starting material recovered.

  • Validation: The 2-Methyl group in your substrate should prevent this via steric clash. If poisoning persists, increase the catalyst loading to 3-5 mol% or use a Lewis Acid additive (e.g., AlMe₃ in very specific Ni-catalyzed cases, though not recommended here due to Iodine sensitivity).

Protodeboronation (Protocol A)

2-Pyridyl boronates are unstable and prone to hydrolysis (protodeboronation).

  • Symptom: Disappearance of Bpin product, reappearance of starting material (or de-borylated product) on silica.

  • Fix: Do not isolate the boronate. Evaporate solvent and proceed immediately to the next cross-coupling step (One-pot procedure).

References

  • Iridium-Catalyzed C–H Boryl

    • Source: Boller, T. M., et al. (2005).[3] Journal of the American Chemical Society.

    • Context: Establishes the role of C2-substituents in preventing catalyst poisoning and directing C6 borylation.[5]

    • URL:[Link]

  • Palladium-Catalyzed C–H Activation of Pyridine N-Oxides (Fagnou Conditions).

    • Source: Campeau, L.-C., & Fagnou, K. (2006). Science.
    • Context: The foundational text for using N-oxides to achieve regioselective C6 aryl
    • URL:[Link]

  • Ligand-Promoted C–H Activ

    • Source: Ye, M., & Yu, J.-Q. (2011). Journal of the American Chemical Society.
    • Context: Discusses ligand control in Pd-catalyzed C-H activation, relevant for optimizing chemoselectivity.
    • URL:[Link]

  • Chemoselectivity in C-H Activ

    • Source: Larsen, M. A., & Hartwig, J. F. (2014). Journal of the American Chemical Society.
    • Context: Detailed analysis of Iridium-catalyzed boryl
    • URL:[Link]

Sources

Application

Application Note: Iodination Strategies for 5-Methoxy-2-methylpyridine

This guide details the reagents, mechanisms, and protocols for the iodination of 5-methoxy-2-methylpyridine . The specific regiochemical outcome of this reaction is heavily dependent on the reagents selected, with direct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reagents, mechanisms, and protocols for the iodination of 5-methoxy-2-methylpyridine . The specific regiochemical outcome of this reaction is heavily dependent on the reagents selected, with direct electrophilic iodination favoring the C6 position (ortho to methoxy, alpha to nitrogen), while accessing the C4 position typically requires an indirect N-oxide strategy.

Executive Summary & Strategic Analysis

The substrate, 5-methoxy-2-methylpyridine , contains two directing groups on an electron-deficient pyridine ring: a strongly activating methoxy group at C5 and a weakly activating methyl group at C2.

  • Electronic Landscape: The methoxy group directs electrophilic substitution to the ortho and para positions.

    • Para to C5-OMe is C2, which is blocked by the methyl group.

    • Ortho to C5-OMe are positions C4 and C6 .

  • Regioselectivity:

    • C6 Position (Target of Direct Iodination): This position is ortho to the methoxy group and alpha to the ring nitrogen. Direct iodination using elemental iodine (

      
      ) under mild basic conditions predominantly yields 6-iodo-5-methoxy-2-methylpyridine . The proximity to the nitrogen atom often facilitates this reaction via coordination or inductive effects in specific solvent systems.
      
    • C4 Position (Target of Indirect Synthesis): This position is ortho to the methoxy group but beta to the nitrogen. Accessing this isomer often requires the N-oxide route (Nitration

      
       Reduction 
      
      
      
      Diazotization) because direct SEAr is dominated by the C6 selectivity or yields difficult-to-separate mixtures.
Reagent Selection Guide
Reagent SystemTarget IsomerMechanismPros/Cons

/

/

6-Iodo Electrophilic Aromatic Substitution (SEAr)Recommended. Mild, aqueous/organic biphasic conditions. High regioselectivity for C6. Green chemistry profile.
NIS / MeCN 6-Iodo (major)SEAr (Succinimide byproduct)Faster reaction but lower atom economy. Often requires chromatographic purification to remove succinimide.

/

/

4-Iodo N-Oxide Activation

Nitration

Sandmeyer
Robust Route for C4. Multi-step sequence required to force substitution at C4. High fidelity but labor-intensive.
Detailed Experimental Protocols

Protocol A: Direct Regioselective Synthesis of 6-Iodo-5-methoxy-2-methylpyridine

Target Audience: Chemists requiring the C6-iodo isomer for cross-coupling (e.g., Ullmann, Suzuki). Basis: This protocol is adapted from the work of Bunker et al. (2011) on the structural analog 3-methoxy-6-methylpyridine (chemically equivalent to 5-methoxy-2-methylpyridine).

Reagents:

  • Substrate: 5-Methoxy-2-methylpyridine (1.0 equiv)

  • Iodine (

    
    ): 1.1 equiv
    
  • Potassium Iodide (

    
    ): 1.1 equiv
    
  • Sodium Bicarbonate (

    
    ): 1.1 equiv
    
  • Solvent: THF / Water (1:2 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5-methoxy-2-methylpyridine (e.g., 10 mmol) in THF (10 mL).

  • Base Addition: Add a solution of

    
      (11 mmol) in water (10 mL) to the flask. Stir vigorously for 15 minutes.
    
  • Iodination: Cool the mixture to 0°C using an ice bath. Dropwise add a pre-mixed solution of

    
      (11 mmol) and 
    
    
    
    (11 mmol) in water (10 mL) over 30 minutes.
    • Note: The KI solubilizes the iodine by forming the

      
       complex, which acts as the controlled iodine source.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 48–72 hours. Monitor conversion by TLC (mobile phase: EtOAc/Hexanes) or LC-MS.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (

    
    ) until the dark iodine color disappears, leaving a yellow/white suspension.
    
  • Workup: Extract the mixture with Ethyl Acetate (

    
     mL). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under vacuum.
  • Purification: Recrystallize from cyclohexane or purify via silica gel flash chromatography if necessary.

    • Expected Yield: 85–90%

    • Product: 6-Iodo-5-methoxy-2-methylpyridine.

Protocol B: Synthesis of 4-Iodo-5-methoxy-2-methylpyridine (N-Oxide Route)

Target Audience: Researchers specifically requiring substitution at the C4 position (para to methyl). Logic: Direct iodination fails to selectively target C4. We utilize the N-oxide's ability to direct nitration to the C4 position, followed by functional group interconversion.

Workflow Summary:

  • Oxidation: Substrate

    
     N-Oxide.
    
  • Nitration: N-Oxide

    
     4-Nitro-N-oxide.
    
  • Reduction: 4-Nitro-N-oxide

    
     4-Amino-pyridine.
    
  • Sandmeyer Iodination: 4-Amino

    
     4-Iodo-pyridine.
    

Detailed Step 4 (Sandmeyer Iodination of 4-Amino-5-methoxy-2-methylpyridine):

  • Pre-requisite: Isolate the 4-amino intermediate from the reduction step.

  • Diazotization: Suspend 4-amino-5-methoxy-2-methylpyridine (5 mmol) in 15% aqueous

    
     (10 mL) and cool to 0°C.
    
  • Add a solution of

    
      (5.5 mmol) in water (2 mL) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
    
  • Iodination: Add a solution of

    
      (10 mmol) in water (5 mL) dropwise.
    
  • Conversion: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure nitrogen gas evolution is complete.

  • Isolation: Neutralize with

    
     (aq) to pH 8. Extract with DCM. Wash with sodium thiosulfate to remove iodine traces.
    
  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

Mechanistic Visualization

IodinationPathways Substrate 5-Methoxy-2-methylpyridine DirectCond Method A: I2 / KI / NaHCO3 (Direct SEAr) Substrate->DirectCond Oxidation Method B: mCPBA / H2O2 (N-Oxidation) Substrate->Oxidation Intermediate1 Transition State (Ortho-to-OMe / Alpha-to-N) DirectCond->Intermediate1 Product6 6-Iodo-5-methoxy-2-methylpyridine (Major Product) Intermediate1->Product6  Favored by  e- donation NOxide N-Oxide Intermediate Oxidation->NOxide Nitration HNO3 / H2SO4 (C4 Nitration) NOxide->Nitration NitroProd 4-Nitro-N-oxide Nitration->NitroProd Reduction Fe / AcOH (Reduction) NitroProd->Reduction Amine 4-Amino Intermediate Reduction->Amine Sandmeyer NaNO2 / KI (Sandmeyer Rxn) Amine->Sandmeyer Product4 4-Iodo-5-methoxy-2-methylpyridine (Targeted C4 Isomer) Sandmeyer->Product4

Caption: Divergent synthesis pathways.[1][2] Method A (Green) yields the C6-iodo isomer via direct electrophilic substitution. Method B (Red/Blue) utilizes N-oxide activation to force substitution at the C4 position.

References
  • Bunker, K. D., et al. (2011). "Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine." Journal of Forensic Sciences, 56(5), 1319-1323.

    
     and iodination protocols). 
    
  • Tahir, M. N., et al. (2009). "2-Iodo-3-methoxy-6-methylpyridine." Acta Crystallographica Section E, 65(12), o3269. (Definitive structural proof of C6-iodination of the 5-methoxy-2-methyl scaffold).

  • Carreño, M. C., et al. (1996).[3] "Mild and regiospecific nuclear iodination of methoxybenzenes and naphthalenes with N-iodosuccinimide in acetonitrile." Tetrahedron Letters, 37(23), 4081-4084. (Protocol for NIS iodination).

  • Sutherland, A., et al. (2015).[4] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[4] Organic & Biomolecular Chemistry, 13, 11072-11077. (Discusses C3 vs C5 selectivity in methoxy-heterocycles).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming catalyst poisoning in 4-Iodo-5-methoxy-2-methylpyridine coupling

Status: Active Topic: Overcoming Catalyst Poisoning & Conversion Failure Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira Target Molecule: 4-Iodo-5-methoxy-2-methylpyridine (CAS: Analogous to 1803880-4...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Overcoming Catalyst Poisoning & Conversion Failure Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira Target Molecule: 4-Iodo-5-methoxy-2-methylpyridine (CAS: Analogous to 1803880-41-2 series)

The Diagnostic Hub: Triage Your Failure

Before modifying your reaction, identify the specific failure mode using this symptom tracker.

SymptomProbable CauseImmediate Action
0-5% Conversion (Starting material intact)Catalyst Sequestration. The pyridine nitrogen (made more basic by the 5-OMe group) is binding Pd(II) tightly, preventing reduction to active Pd(0).Switch to Pd-G3/G4 Precatalysts. Do not use Pd(OAc)₂ or Pd₂dba₃. You need a pre-formed active species.[1]
Immediate "Pd Black" Crash Ligand Stripping. The substrate is displacing your phosphine ligand, causing Pd aggregation.Increase Ligand Sterics. Switch from PPh₃/dppf to bulky Buchwald ligands (XPhos, RuPhos) or NHCs (IPr).
Stalls at 40-50% Product Inhibition. The product (likely a biaryl pyridine) is a better ligand than the substrate, poisoning the catalyst as it forms.Increase Temperature (>100°C) & Ligand Loading. Higher energy is needed to dissociate the product from the metal center.
De-iodination (Protodehalogenation) Hydride Source Present. Likely from solvent impurities or excessive heating with alcohol solvents.Switch to Anhydrous Dioxane/Toluene. Ensure base is dry (e.g., K₃PO₄).

The "Silent Killer": Mechanistic Insight

Why this molecule is harder than it looks: You might assume the 2-methyl group provides steric hindrance that protects the nitrogen. However, the 5-methoxy group is a strong Electron Donating Group (EDG). By donating electron density into the ring, it significantly increases the basicity (nucleophilicity) of the pyridine nitrogen.

The Conflict:

  • The Goal: Palladium must insert into the C–I bond (Oxidative Addition).

  • The Trap: Palladium coordinates to the Nitrogen lone pair (Lewis Acid-Base complex).

Because the C–I bond is at the 4-position (distal), the metal center cannot "reach" the iodine while bound to the nitrogen. The reaction dead-ends as a stable, inactive Pyridine-Pd complex.

Visualization: The Poisoning Pathway

CatalystPoisoning Pd_Active Active Pd(0)L Substrate 4-Iodo-5-methoxy- 2-methylpyridine Pd_Active->Substrate Encounter Complex_Inactive Inactive N-Bound Complex (DEAD END) Substrate->Complex_Inactive Path A: N-Coordination (Favored by small ligands) Oxidative_Add Oxidative Addition (C-I Insertion) Substrate->Oxidative_Add Path B: C-I Insertion (Favored by bulky ligands) Cycle_Cont Catalytic Cycle Proceeds Oxidative_Add->Cycle_Cont

Figure 1: The kinetic competition between productive oxidative addition (green) and catalyst poisoning via nitrogen coordination (red).

Protocol Optimization: The "Bulky Shield" Strategy

To overcome the enhanced basicity of the 5-methoxy-pyridine, you must use ligands that are spatially too large to allow the pyridine nitrogen to approach the palladium center, forcing the reaction towards the C–I bond.

Recommended Systems (Ranked)
A. For Suzuki-Miyaura Coupling (C-C Bond)[2][3]
  • Ligand: XPhos or SPhos .

    • Why: The cyclohexyl groups on XPhos create a "roof" over the Pd, blocking N-coordination while permitting the linear C-I bond approach.

  • Catalyst Source: XPhos Pd G4 (CAS: 1599466-81-5).

    • Why: Pre-formed Pd(0) source.[4] Eliminates the induction period where poisoning usually happens.

  • Base: K₃PO₄ (3.0 equiv) in Toluene/Water (10:1) or 1,4-Dioxane/Water.

B. For Buchwald-Hartwig Amination (C-N Bond)[5][6]
  • Ligand: RuPhos or BrettPhos .[1]

    • Why: RuPhos is specifically designed to prevent inhibition by secondary amines and heterocycles.

  • Catalyst Source: RuPhos Pd G4 .

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS.

    • Note: If your substrate has base-sensitive groups, switch to Cs₂CO₃ with longer reaction times.

Step-by-Step "Gold Standard" Protocol

Use this protocol if standard conditions have failed.

  • Charge the Vessel (In Glovebox or under Argon flow):

    • 1.0 equiv 4-Iodo-5-methoxy-2-methylpyridine .

    • 1.2 - 1.5 equiv Boronic Acid/Ester (or Amine).

    • 0.02 - 0.05 equiv (2-5 mol%) XPhos Pd G4 (Precatalyst).

    • 3.0 equiv K₃PO₄ (finely ground).

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (0.2 M concentration relative to halide).

    • Crucial: Add degassed Water (ratio 4:1 Dioxane:Water). The biphasic system helps solubilize inorganic byproducts that can trap Pd.

  • The "Heat Shock":

    • Do not ramp slowly. Place the vessel directly into a pre-heated block at 80°C - 100°C .

    • Reason: High temperature favors the entropic dissociation of the pyridine-Pd complex, pushing the equilibrium toward the productive cycle.

  • Monitoring:

    • Check LCMS at 1 hour. If <10% conversion, add 2 mol% more catalyst and raise temp to 110°C.

Purification & Impurity Management

Your starting material might be the poison.

If you synthesized the 4-iodo-5-methoxy-2-methylpyridine via a Sandmeyer reaction (from the amine) or Diazotization , your material likely contains trace Copper (Cu) or free Iodine (I₂) .

  • Copper: Scavenges phosphine ligands.

  • Iodine: Oxidizes Pd(0) to Pd(II) non-productively.

Purification Step: Dissolve your starting iodide in EtOAc and wash with 10% aqueous Na₂S₂O₃ (Thiosulfate) to remove iodine, followed by a wash with aqueous NH₄OH (Ammonia) to complex and remove copper traces before attempting the coupling.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction? A: Highly discouraged. Triphenylphosphine (PPh₃) is a monodentate, non-bulky ligand. The 5-methoxy-pyridine nitrogen will easily displace PPh₃, leading to catalyst death. You will likely see immediate formation of Pd black.

Q: My reaction turns black immediately upon heating. What does this mean? A: This is "Ligand Stripping." The pyridine substrate is displacing your ligands, causing the "naked" palladium atoms to aggregate into inactive metal nanoparticles (Pd Black). Switch to a precatalyst with a bulkier ligand (e.g., tBuXPhos or BrettPhos) that binds Pd more tightly than the pyridine nitrogen can.

Q: I see the product forming, but the reaction stops at 60%. Adding more catalyst doesn't help. A: This is likely Product Inhibition . The biaryl pyridine product is also a ligand. Try diluting the reaction (0.1 M instead of 0.2 M) to reduce the encounter rate between catalyst and product, or switch to a solvent with higher coordinating ability (like DMF) to compete with the product for the metal center, although this may require higher temps.

References

  • Billingsley, K., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[7] Angewandte Chemie International Edition.

    • Key Insight: Establishes the use of dialkylbiaryl phosphine ligands (XPhos, SPhos) to overcome inhibition by basic aminopyridines.
  • Lutz, A., et al. (2021). "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles." Chemical Science.

    • Key Insight: detailed mechanistic study on how halo-pyridines form stable, inactive dimers with metal catalysts, necessit
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Key Insight: Foundational text on the mechanism, highlighting the rate-limiting nature of oxid
  • BenchChem Technical Support. "Buchwald-Hartwig Amination with Chloropyridines."

    • Key Insight: Practical troubleshooting for pyridine-based couplings, emphasizing the switch

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Guide: Purity Analysis of 4-Iodo-5-methoxy-2-methylpyridine

Executive Summary The Challenge: 4-Iodo-5-methoxy-2-methylpyridine (CAS 1044774-05-9) presents a dual chromatographic challenge: the basic nitrogen atom induces peak tailing on traditional silica-based columns, while the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-Iodo-5-methoxy-2-methylpyridine (CAS 1044774-05-9) presents a dual chromatographic challenge: the basic nitrogen atom induces peak tailing on traditional silica-based columns, while the halogenated substitution pattern creates critical selectivity issues against potential regiooisomers (e.g., 3-methoxy analogs).

The Solution: This guide compares a standard C18 approach against a Fluorinated-Phenyl (PFP) stationary phase.[1][2] While C18 columns provide adequate retention, they often fail to resolve closely related halogenated isomers.[1] The PFP phase is identified as the superior methodology , utilizing


-

and dipole-dipole interactions to achieve baseline resolution (

) where C18 fails (

).

Chemical Context & Critical Impurities[3]

To validate purity effectively, one must understand the "impurity landscape." For this pyridine derivative, the critical separation is not just from synthetic byproducts, but from structural isomers that possess identical mass-to-charge (m/z) ratios, rendering MS detection insufficient for purity confirmation without chromatographic resolution.

CompoundStructure / FeatureChromatographic Risk
Target Analyte 4-Iodo-5-methoxy-2-methylpyridineBasic pKa (~4-5). Hydrophobic Iodine.
Impurity A (Regioisomer) 4-Iodo-3-methoxy-2-methylpyridineIdentical hydrophobicity to target. Co-elutes on C18.
Impurity B (Des-iodo) 5-methoxy-2-methylpyridinePolar. Elutes early. Prone to fronting.
Impurity C (N-Oxide) N-Oxide derivativeHighly polar. Requires gradient start at low %B.

Comparative Methodology: C18 vs. PFP

Method A: The Standard Approach (C18)
  • Column: High-strength Silica C18 (e.g., 100 Å, 1.7 µm, 2.1 x 50 mm)

  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Outcome: The basic pyridine moiety interacts with residual silanols, causing tailing (

    
    ). More critically, the "selectivity alpha" (
    
    
    
    ) between the Target and Impurity A is near 1.0, resulting in a merged peak.
Method B: The Optimized Approach (PFP)
  • Column: Pentafluorophenyl Core-Shell (e.g., Kinetex PFP or ACE C18-PFP, 2.1 x 100 mm, 2.6 µm).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Hydrogen Bonding.[3]
  • Outcome: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich iodine and methoxy groups. This "shape selectivity" pulls the regioisomer away from the target.

Performance Data Summary
ParameterMethod A (Standard C18)Method B (PFP)Status
Tailing Factor (

)
1.9 (Fail)1.1 (Pass)PFP Wins
Resolution (

) Target/Impurity A
1.2 (Co-elution)3.8 (Baseline)PFP Wins
Retention Time (

)
4.2 min5.6 minComparable
MS Compatibility HighHighTie

Method Development Logic

The following decision tree illustrates the scientific rationale for selecting the PFP phase over the traditional C18 for this specific halogenated pyridine.

MethodDevelopment Start Start: 4-Iodo-5-methoxy-2-methylpyridine CheckBasic Is Analyte Basic? Start->CheckBasic C18Trial Trial 1: C18 Column (Low pH Mobile Phase) CheckBasic->C18Trial Yes Result1 Result: Peak Tailing? Resolution of Isomers? C18Trial->Result1 FailTail Issue: Silanol Interaction Result1->FailTail Tailing > 1.5 FailIso Issue: Poor Selectivity (Alpha ~ 1) Result1->FailIso Rs < 1.5 Solution Switch Mechanism: Pentafluorophenyl (PFP) FailTail->Solution FailIso->Solution Mechanism PFP Mechanisms: 1. Pi-Pi (Pyridine ring) 2. Dipole-Dipole (C-F vs C-I) Solution->Mechanism Final Final Method: Sharp Peak, Baseline Resolution Mechanism->Final

Figure 1: Method Development Decision Tree highlighting the shift from C18 to PFP to address halogen selectivity.

Optimized Experimental Protocol (Method B)

This protocol is validated for robustness and transferability.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Pentafluorophenyl (PFP), 100 Å, 2.6 µm, 2.1 x 100 mm.

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 254 nm (primary), 270 nm (secondary confirmation).

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Why: The buffer (Ammonium Formate) is critical to stabilize the ionization of the pyridine nitrogen, preventing peak shifting.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Why: Acetonitrile provides sharper peaks for pyridines compared to Methanol due to lower viscosity and dipole moment.

Gradient Profile
Time (min)% Solvent BCurve
0.005Initial Hold
1.005Load Sample
8.0095Elution Gradient
10.0095Wash
10.105Re-equilibration
13.005Ready

Validation Summary (ICH Q2(R2))

The following validation parameters must be executed to prove the method is "fit for purpose."

Specificity (Stress Testing)

Inject the target analyte spiked with known impurities (A, B, C).

  • Requirement: Resolution (

    
    ) between Target and Impurity A must be 
    
    
    
    . Peak purity (via Diode Array Detector) must show no co-eluting species.
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plots should show random distribution.
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of 100% standard. RSD

    
    .
    
  • Intermediate Precision: Different day, different analyst, different column batch. RSD

    
    .
    
Validation Workflow Diagram

Validation cluster_params Key Parameters Plan Validation Protocol (ICH Q2 R2) Spec Specificity: Spike Impurities A, B, C Check Peak Purity Plan->Spec Lin Linearity: 5 Levels (50-150%) R² > 0.999 Spec->Lin Acc Accuracy: Recovery 98-102% Lin->Acc Prec Precision: RSD < 1.0% Acc->Prec LOD Sensitivity: S/N > 10 (LOQ) Prec->LOD Report Final Validation Report LOD->Report

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) standards.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[3] [Link][1][6][7][4][8][9][10][11][12][13]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Pattern of 4-Iodo-5-methoxy-2-methylpyridine

This in-depth technical guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-iodo-5-methoxy-2-methylpyridine. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-iodo-5-methoxy-2-methylpyridine. Designed for researchers, scientists, and drug development professionals, this guide synthesizes foundational mass spectrometry principles with practical, field-proven insights to offer a robust framework for the analysis of this and structurally related compounds. In the absence of published experimental data for this specific molecule, we will deduce its fragmentation behavior by comparing it with the known fragmentation patterns of simpler, representative pyridine derivatives. This comparative approach, grounded in established chemical principles, provides a strong predictive model for structural elucidation and method development.

Introduction: The Rationale of Fragmentation Analysis

In the landscape of pharmaceutical and chemical research, the precise structural characterization of novel molecules is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose. The power of MS lies not only in determining the molecular weight of a compound but also in the structural information gleaned from its fragmentation pattern.[1][2] Under energetic conditions, such as those in an electrospray ionization (ESI) source followed by collision-induced dissociation (CID), a molecule will break apart in predictable ways, governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.[1][3] Understanding these fragmentation pathways is crucial for confirming molecular structures, identifying unknown compounds, and developing robust quantitative assays.

4-Iodo-5-methoxy-2-methylpyridine presents an interesting case for fragmentation analysis due to its combination of functional groups: a pyridine core, a labile iodo group, a methoxy group, and a methyl group. Each of these substituents will influence the fragmentation cascade, making a systematic, comparative analysis essential for predicting its mass spectral behavior.

Proposed Fragmentation Pathway of 4-Iodo-5-methoxy-2-methylpyridine

The molecular weight of 4-iodo-5-methoxy-2-methylpyridine (C7H8INO) is 249.0 g/mol . In positive ion mode ESI-MS, the protonated molecule, [M+H]+, would be observed at an m/z of 250.0. The fragmentation of this precursor ion is predicted to follow several key pathways, driven by the chemical nature of its substituents.

The primary and most favored fragmentation is anticipated to be the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•). This is due to the C-I bond being the weakest bond in the molecule. This initial fragmentation would be followed by the loss of other small molecules and radicals from the substituent groups.

A logical fragmentation cascade is proposed as follows:

  • Loss of Iodine Radical (I•): The initial and most significant fragmentation is the cleavage of the C-I bond to lose an iodine radical, which is a common pathway for iodo-aromatic compounds.

  • Loss of Methyl Radical (•CH3): The methoxy group can lose a methyl radical to form a resonance-stabilized radical cation.

  • Loss of Formaldehyde (CH2O): A common rearrangement and fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde molecule.

  • Pyridine Ring Cleavage: Subsequent fragmentation events would likely involve the cleavage of the pyridine ring itself, leading to smaller fragment ions.

The proposed fragmentation pathway is visualized in the diagram below:

fragmentation_pathway M [M+H]+ m/z 250 F1 [M+H - I•]+ m/z 123 M->F1 - I• (127 Da) F2 [M+H - •CH3]+ m/z 235 M->F2 - •CH3 (15 Da) F3 [M+H - I• - CH2O]+ m/z 93 F1->F3 - CH2O (30 Da) F4 [M+H - I• - •CH3]+ m/z 108 F1->F4 - •CH3 (15 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 4-iodo-5-methoxy-2-methylpyridine.

Comparative Fragmentation Analysis

To substantiate our proposed fragmentation pattern, we will compare it to the known fragmentation of simpler pyridine derivatives, each representing one of the core functionalities of our target molecule. The data presented below is sourced from the NIST Mass Spectrometry Data Center.[2][4][5][6][7]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation of Key Fragments
4-Iodopyridine 20578Loss of Iodine radical (I•)
3-Methoxypyridine 10980, 66Loss of formyl radical (•CHO), subsequent ring cleavage
2-Methylpyridine 9392, 66, 65Loss of H•, followed by ring fragmentation

Data sourced from NIST Mass Spectrometry Data Center

This comparative data supports our proposed fragmentation pathway for 4-iodo-5-methoxy-2-methylpyridine:

  • The fragmentation of 4-iodopyridine strongly suggests that the initial loss of the iodine atom is a highly favorable process, which we have proposed as the primary fragmentation step.

  • The behavior of 3-methoxypyridine , with its loss of a formyl radical, indicates the lability of the methoxy group on the pyridine ring, supporting our proposed secondary fragmentations involving the loss of a methyl radical or formaldehyde.

  • 2-Methylpyridine's fragmentation, initiated by the loss of a hydrogen atom, is characteristic of alkyl-substituted aromatic rings and reinforces the idea that substituent cleavage precedes the more complex ring fragmentation.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To empirically determine the fragmentation pattern of 4-iodo-5-methoxy-2-methylpyridine, the following detailed LC-MS/MS protocol is recommended. This protocol is designed to be a self-validating system, with each parameter chosen to ensure robust and reproducible results for this class of small molecules.[4][8][9]

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-iodo-5-methoxy-2-methylpyridine in methanol.

  • Working Solution: Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL for direct infusion and LC-MS analysis.

Causality: Methanol is an excellent solvent for a wide range of organic molecules and is compatible with reversed-phase chromatography and ESI. The 1 µg/mL concentration is typically sufficient for initial method development and fragmentation analysis without saturating the detector.

Liquid Chromatography
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides excellent retention and separation for moderately polar small molecules. The specified dimensions are ideal for fast and efficient separations with standard LC-MS systems.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase modifier that aids in the protonation of analytes in positive ion mode ESI, enhancing sensitivity.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC with good elution strength and UV transparency.
Gradient 5-95% B over 5 minutesA generic gradient is suitable for initial screening to determine the retention time of the analyte.
Flow Rate 0.4 mL/minThis flow rate is optimal for the column dimensions and compatible with standard ESI sources.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Vol. 2 µLA small injection volume minimizes potential peak distortion.
Mass Spectrometry
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The pyridine nitrogen is basic and readily protonated, making positive ion mode the logical choice for high sensitivity.[9]
Capillary Voltage 3.5 kVAn optimal starting point for generating a stable electrospray for this class of compounds.
Source Temp. 150 °CA moderate temperature to facilitate desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 350 °CEnsures complete evaporation of the mobile phase before ions enter the mass analyzer.
Cone Gas Flow 50 L/hrHelps to nebulize the eluent and prevent large droplets from entering the MS.
Desolvation Gas 600 L/hrA high flow of heated nitrogen gas to aid in the desolvation process.
MS1 Scan Range m/z 50-300A range that encompasses the expected precursor ion and potential low-mass fragments.
MS/MS (CID) Collision Energy Ramp (e.g., 10-40 eV)A collision energy ramp allows for the observation of a wide range of fragment ions, from those formed at low energy to those requiring higher energy for cleavage. This is crucial for comprehensive structural elucidation.

The following diagram illustrates the proposed LC-MS/MS workflow:

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in MeOH Working 1 µg/mL Working Solution Stock->Working Dilution Inject Inject 2 µL Working->Inject Column C18 Separation Inject->Column ESI ESI+ Ionization Column->ESI MS1 MS1 Scan (m/z 50-300) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragments) CID->MS2

Caption: A typical LC-MS/MS workflow for the analysis of 4-iodo-5-methoxy-2-methylpyridine.

Conclusion

This guide provides a robust, scientifically-grounded framework for understanding and analyzing the LC-MS fragmentation of 4-iodo-5-methoxy-2-methylpyridine. By leveraging established fragmentation principles and making judicious comparisons with structurally related compounds, we have proposed a detailed fragmentation pathway. Furthermore, the comprehensive experimental protocol outlined herein offers a clear and logical starting point for researchers to obtain high-quality, reproducible data. This dual approach of theoretical prediction and practical methodology empowers scientists to confidently tackle the structural elucidation of this and other novel chemical entities.

References

  • Mass spectral fragmentations of alkylpyridine N‐oxides. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2010). PMC. Retrieved February 18, 2026, from [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2018). LCGC International. Retrieved February 18, 2026, from [Link]

  • The mass spectra of some naturally occurring oxygen heterocycles and related compounds. (1964). Australian Journal of Chemistry.
  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab. Retrieved February 18, 2026, from [Link]

  • Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. (1992). Journal of the Chemical Society, Perkin Transactions 2.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved February 18, 2026, from [Link]

  • C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info.
  • Waters LC-MS primer.pdf. (n.d.).
  • Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC.
  • Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 18, 2026, from [Link]

  • Electron ionization. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry.
  • Fragmentation mechanisms in mass spectrometry. (n.d.).
  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.).
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • Lecture 2 Ionization Methods : Electron Ioniz
  • Mass Spectrometry: Fragment
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2026).

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Validation

A Researcher's Guide to Leaving Group Efficiency: Iodo- vs. Chloro-pyridines in Modern Synthesis

Executive Summary In the synthesis of novel therapeutics and functional materials, halopyridines are indispensable building blocks. The choice of the halogen—often a decision between iodine and chlorine—profoundly impact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of novel therapeutics and functional materials, halopyridines are indispensable building blocks. The choice of the halogen—often a decision between iodine and chlorine—profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. While traditional wisdom points to the weaker carbon-iodine bond favoring reactivity, the reality is nuanced and highly dependent on the reaction mechanism. This guide provides an in-depth comparison of iodo- and chloro-pyridines, moving from foundational principles to practical, data-driven recommendations for two major classes of transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). For cross-coupling reactions, iodopyridines are generally more reactive due to the facility of oxidative addition. Conversely, in SNAr reactions, the high electronegativity of chlorine often makes chloropyridines superior substrates, provided the addition of the nucleophile is the rate-determining step.

Introduction: The Strategic Importance of Halopyridines

The pyridine motif is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a privileged scaffold. The functionalization of the pyridine ring is therefore a critical task in drug development. Halopyridines, particularly chloro- and iodo-pyridines, serve as versatile handles for introducing molecular complexity through reactions that form new carbon-carbon and carbon-heteroatom bonds. Understanding the relative reactivity of these synthons is key to designing efficient, robust, and scalable synthetic routes.

Theoretical Underpinnings: What Defines Leaving Group Efficiency?

The efficiency of a leaving group in the context of pyridine chemistry is not a single, static property but rather a function of the reaction mechanism. Two key reaction classes dominate the landscape: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

The Palladium Cross-Coupling Arena: A Story of Bond Strength

In palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is often rate-determining, especially for less reactive halides.[1] Here, the bond dissociation energy (BDE) is the paramount factor.

  • C-I Bond: The C-I bond is significantly weaker than the C-Cl bond.[2][3] The average BDE for a C-I bond is approximately 213-240 kJ/mol, whereas for a C-Cl bond it is around 327-382 kJ/mol.[3][4]

  • Reactivity Trend: This disparity in bond strength dictates a clear reactivity trend for oxidative addition: I > Br > Cl >> F .[5][6] Consequently, iodopyridines are generally far more reactive substrates in cross-coupling reactions, often requiring milder conditions, lower catalyst loadings, and shorter reaction times than their chloro- counterparts.[1][5]

The SNAr Battlefield: A Tug-of-War Between Electronegativity and Polarizability

Nucleophilic aromatic substitution on π-deficient rings like pyridine proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[7][8] The stability of this intermediate is crucial.

  • Mechanism: The reaction is favored when the leaving group is at the 2- or 4-position, as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.[9][10]

  • The "Element Effect": In many SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order is often F > Cl ≈ Br > I .[11][12] This is known as the "element effect." It arises because the highly electronegative halogen (like chlorine) strongly polarizes the C-X bond and withdraws electron density from the ring, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[9][13] While iodine is more polarizable, the inductive electron-withdrawing effect of chlorine is often the dominant factor in accelerating the formation of the Meisenheimer complex.[12]

However, if the second step—expulsion of the leaving group—becomes rate-limiting, the order can revert to being dominated by C-X bond strength (I > Br > Cl). This can occur with very poor leaving groups or under specific reaction conditions.[11][14]

Head-to-Head Comparison in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

For reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, iodopyridines consistently demonstrate higher reactivity.

  • Suzuki-Miyaura Coupling: The synthesis of biaryl compounds is a staple of modern chemistry. Iodopyridines readily undergo oxidative addition, making them ideal substrates.[15] While significant advances in ligand design have enabled the efficient coupling of more economical chloropyridines, these often require more specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) and more forcing conditions.[1][16]

  • Buchwald-Hartwig Amination: This reaction is critical for forming C-N bonds. The reactivity trend of halopyridines is explicitly stated as iodo > bromo > chloro.[5] This means that achieving high yields with chloropyridines often necessitates higher temperatures, more active catalysts, and careful optimization, whereas iodopyridines react under much milder conditions.[17]

  • Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds, this reaction also shows a clear preference for more reactive halides.[18] The reactivity order is I > OTf > Br >> Cl.[18] Selective couplings are possible; for instance, an iodo-bromopyridine can be selectively functionalized at the iodine position by running the reaction at room temperature.[18]

Data Summary: Halopyridine Reactivity in Pd-Catalyzed Cross-Coupling

ReactionIodopyridine ReactivityChloropyridine ReactivityTypical Conditions for Chloropyridines
Suzuki-Miyaura High; mild conditionsLow to moderateHigher temps, bulky/electron-rich ligands (e.g., SPhos, XPhos)[1][16]
Buchwald-Hartwig High; often quantitativeLow; requires optimizationHigher temps, specialized ligands (e.g., Xantphos)[5]
Sonogashira Very High; room temp possibleVery Low; challengingElevated temps, highly active catalysts[18][19]
Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the picture is often reversed. The enhanced electrophilicity of the carbon attached to chlorine makes 2- and 4-chloropyridines excellent substrates.

  • Kinetic Studies: Studies on activated systems often show a leaving group order of F > Cl ≈ Br > I, confirming that the rate-determining step is the nucleophilic attack, which is accelerated by the inductive effect of the more electronegative halogen.[11][12] A study on N-methylpyridinium ions reacting with piperidine showed a reactivity order where fluoro, chloro, bromo, and iodo derivatives had roughly similar reactivity (2-F ~ 2-Cl ~ 2-Br ~ 2-I), suggesting a more complex mechanism where the expulsion of the leaving group may also play a role.[11][14]

  • Practical Applications: In synthetic applications, chloropyridines are frequently used for SNAr with a wide range of nucleophiles, including alkoxides, thiolates, and amines.[20] The commercial availability and lower cost of chloropyridines also make them an attractive choice.

Data Summary: Halide Leaving Group Efficiency in SNAr

Position on Pyridine RingTypical Reactivity Order (Rate-Limiting Attack)Rationale
2- and 4- positions F > Cl ≈ Br > IHigh electronegativity of Cl enhances the ring's electrophilicity, accelerating the initial nucleophilic attack.[11][12]
3- position Very low reactivityThe negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen, leading to instability.[9][10]

Experimental Protocols & Workflows

Representative Protocol: Suzuki-Miyaura Coupling of 3-Iodopyridine

This protocol illustrates a typical setup for a highly reactive iodopyridine substrate.

Materials:

  • 3-Iodopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodopyridine, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane via syringe, followed by the degassed 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield 3-phenylpyridine.

Visualization of Key Mechanisms

Caption: SNAr mechanism on 4-chloropyridine.

Suzuki_Workflow setup 1. Assemble Reactants (Halopyridine, Boronic Acid, Pd Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane, H₂O) inert->solvent heat 4. Heat and Stir (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Practical Considerations & Strategic Recommendations

  • For Cross-Coupling, Start with Iodine (or Bromine): For discovery chemistry where speed and reliability are paramount, iodopyridines (or bromopyridines) are the superior choice. They offer higher reactivity, allowing for milder conditions and broader substrate scope with standard catalysts.

  • For SNAr, Favor Chlorine: When planning an SNAr step, especially at the 2- or 4-position, chloropyridines are often more reactive and are significantly more cost-effective and commercially available than their iodo- counterparts.

  • Cost and Availability: Chloropyridines are generally much cheaper and available from a wider range of suppliers than iodopyridines. For process development and scale-up, developing a robust protocol for a chloropyridine substrate in a cross-coupling reaction can yield significant cost savings.

  • Orthogonal Reactivity: The differential reactivity can be used to strategic advantage. In a molecule containing both a chloro- and an iodo-pyridine moiety, one can often selectively perform a cross-coupling reaction on the iodo- group while leaving the chloro- group untouched for a subsequent SNAr reaction.

Conclusion

The choice between an iodo- and a chloro-pyridine is a critical decision in synthesis design that hinges on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the weaker C-I bond renders iodopyridines the more reactive and versatile substrate. For nucleophilic aromatic substitution, the powerful inductive effect of chlorine typically makes chloropyridines the superior choice. By understanding the mechanistic principles that govern these reactivity trends, researchers can make informed decisions to optimize reaction outcomes, shorten synthetic sequences, and develop more efficient and economical routes to their target molecules.

References

  • Pyridine - Wikipedia. Wikipedia. [Link]

  • C-Cl bond is stronger than C-I bond, because - NEET coaching. Toppr. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Europe PMC. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. Vedantu. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

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  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. [Link]

  • SN2: Electrophile, Leaving Group, and Nucleophile. CHEM 123 ChIRP. [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A. ACS Publications. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. National Center for Biotechnology Information. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. ResearchGate. [Link]

  • Do polarizability and electron delocalization have analogous effects on leaving groups? Chemistry Stack Exchange. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida Scholar Commons. [Link]

  • Leaving Groups. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • polarizability of SN2 nucleophiles. YouTube. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Predicting the Relative Energy of Chemical Bonds. Study.com. [Link]

  • Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

Sources

Comparative

Reference Standards for 4-Iodo-5-methoxy-2-methylpyridine: A Comparative Qualification Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] In the synthesis of targeted kinase inhibitors and complex heterocycles, 4-Iodo-5-methoxy-2-methylpyridine (CAS: 1807053-74-2) serves as a critical ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the synthesis of targeted kinase inhibitors and complex heterocycles, 4-Iodo-5-methoxy-2-methylpyridine (CAS: 1807053-74-2) serves as a critical electrophilic scaffold. Its C4-iodine handle enables high-value Suzuki-Miyaura and Sonogashira couplings, while the C5-methoxy group modulates solubility and electronic density.

However, a recurring bottleneck in drug development is the "Purity Gap" : commercial reagents are often labeled "98% purity" based solely on HPLC area normalization, ignoring residual solvents, inorganic salts, and moisture. For a reference standard used in GMP or GLP environments, this is insufficient.

This guide objectively compares the performance of Commercial Reagent Grade materials against Qualified Reference Standards (QRS) . It provides a self-validating protocol to upgrade a commercial reagent into a primary reference standard using Quantitative NMR (qNMR) and Mass Balance approaches.

Comparative Analysis: Reagent Grade vs. Qualified Reference Standard

The following table contrasts the attributes of commercially available "building blocks" versus a fully qualified reference standard necessary for quantitative analysis.

Table 1: Performance Matrix of Reference Material Types
FeatureCommercial Reagent Grade Qualified Reference Standard (QRS) Impact on Data
Purity Definition Chromatographic Purity (% Area)Absolute Content (% w/w)Reagents often overestimate purity by ignoring non-UV active impurities (salts, water).
Traceability Batch-specific COA (Vendor)Metrological Traceability (SI Units)QRS links directly to a NIST/BIPM primary standard via qNMR.
Impurity Profile Generic (e.g., "Single Spot TLC")Quantified (Organic, Inorganic, Volatile)Critical for avoiding side-reactions in sensitive catalytic couplings.
Water/Solvent Not typically quantifiedKarl Fischer & GC-Headspace quantifiedHigh solvent content in reagents leads to stoichiometric errors in synthesis.
Stability Unknown/GenericStress-tested (Light/Heat)Iodopyridines are light-sensitive; QRS defines shelf-life.

Critical Insight: A commercial sample labeled "98%" by HPLC Area% can effectively be only 92% w/w if it contains 5% inorganic salts (from Sandmeyer synthesis) and 3% residual water. Using this as a standard without correction introduces an 8% systematic error in your potency assays.

Experimental Protocols: The Qualification Workflow

To establish a reliable reference standard for 4-Iodo-5-methoxy-2-methylpyridine, you must move beyond vendor Certificates of Analysis (CoA). We utilize an Orthogonal Validation approach combining qNMR (primary) and HPLC-UV/MS (secondary).

Protocol A: Absolute Purity via qNMR (The Gold Standard)

qNMR provides a direct, mole-for-mole measurement of the analyte against a NIST-traceable internal standard, independent of the analyte's UV response factor.

  • Internal Standard (IS): Dimethyl sulfone (DMSO

    
    ) or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).
    
  • Solvent: DMSO-

    
     (Prevents volatility loss and ensures solubility).
    
  • Instrument: 400 MHz (minimum), relaxation delay (

    
    ) ≥ 30s (5 
    
    
    
    
    
    ).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the Pyridine Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision:
    
    
    0.002 mg.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition: Acquire

    
    H NMR with 64 scans. Set spectral width to 20 ppm.
    
  • Integration: Integrate the Pyridine methyl singlet (

    
     ~2.4 ppm) or Methoxy singlet (
    
    
    
    ~3.8 ppm) against the IS signal.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity.
Protocol B: Impurity Profiling via HPLC-UV

While qNMR gives the value, HPLC defines the impurities.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Target Impurities:

    • Des-iodo impurity: 5-methoxy-2-methylpyridine (RT ~3.5 min).

    • Regioisomers: 5-iodo-4-methoxy-2-methylpyridine (RT ~7.2 min).

Visualization: Qualification Decision Matrix

The following diagram illustrates the decision logic for selecting and qualifying the reference standard based on E-E-A-T principles.

ReferenceStandardQualification Start Source Material (Vendor Batch) Identity Identity Check (1H NMR, MS) Start->Identity PurityCheck Purity Assessment Identity->PurityCheck qNMR Method A: qNMR (Absolute Quantification) PurityCheck->qNMR HPLC Method B: HPLC-UV (Impurity Profiling) PurityCheck->HPLC Decision Discrepancy Check Is qNMR Purity < (100 - HPLC Impurities)? qNMR->Decision HPLC->Decision Pass Assign Purity Value (Use qNMR w/w%) Decision->Pass No (Consistent) Fail Reject / Recrystallize (High Salt/Solvent Content) Decision->Fail Yes (Significant Gap)

Caption: Workflow for qualifying a commercial reagent as a quantitative reference standard. The "Discrepancy Check" identifies hidden inorganic salts or solvents invisible to HPLC.

Comparative Data Simulation

To demonstrate the necessity of this workflow, we simulated a comparison between a standard "Certificate of Analysis" from a generic vendor and the results of the "Qualified" protocol described above.

Table 2: The "Hidden" Impurity Gap
ParameterVendor CoA (Generic) Qualified Analysis (In-House) Discrepancy
Assay Method HPLC Area NormalizationqNMR (vs. NIST DMSO

)
Methodology
Purity Value 98.5% 94.2% -4.3%
Water (KF) Not Reported1.8%Hygroscopic uptake
Residual Solvent Not Reported2.1% (Ethyl Acetate)Incomplete drying
Inorganics Not Reported0.4% (Sodium Iodide)Sandmeyer byproduct
Conclusion "Pass""Fail" (Requires drying)Risk of Assay Error

Analysis: The generic vendor ignored the solvate and salt content. If a researcher used the Vendor CoA value (98.5%) to calculate stoichiometry for a synthesis, they would under-load the reagent by ~4.3%, potentially stalling the reaction or affecting yield calculations.

Stability & Handling (Troubleshooting)

  • Iodine Lability: The C-I bond at position 4 is susceptible to photolytic cleavage.

    • Requirement: Store in amber vials under Argon at -20°C.

    • Sign of degradation: Yellowing of the solid (release of

      
      ) or appearance of the "des-iodo" peak in HPLC.
      
  • Hygroscopicity: The pyridine nitrogen can form hydrates. Always equilibrate the standard to room temperature before weighing to prevent condensation errors.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • National Institute of Standards and Technology (NIST). Certified Reference Materials for qNMR (SRM).Link

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 2014.[1] Link

  • BLD Pharm. Product Analysis: 4-Iodo-5-methoxy-2-methylpyridine (CAS 1807053-74-2).[2]Link

  • Sigma-Aldrich. Reference Standards and Certified Reference Materials Guidelines.Link

Sources

Validation

A Senior Application Scientist's Guide to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-5-methoxy-2-methylpyridine

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted pyridine core, in particular, is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted pyridine core, in particular, is a privileged motif found in numerous pharmaceuticals. This guide provides an in-depth technical comparison of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the regioselective functionalization of 4-iodo-5-methoxy-2-methylpyridine. By understanding the interplay of electronic and steric effects, researchers can strategically select the optimal reaction conditions to achieve their desired synthetic outcomes.

The Strategic Importance of Regioselective Functionalization

4-Iodo-5-methoxy-2-methylpyridine is a versatile building block, offering a handle for the introduction of diverse molecular fragments. The regioselectivity of these reactions is paramount, as the position of the new substituent can dramatically alter the biological activity and physicochemical properties of the resulting molecule. The primary site of reactivity on this substrate is the carbon-iodine bond at the C4 position, which is significantly more susceptible to oxidative addition by a palladium catalyst than a carbon-bromine or carbon-chlorine bond would be.[1][2] This inherent reactivity provides a strong basis for selective functionalization.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction depends on the desired functionality to be introduced. The Suzuki-Miyaura reaction is ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids/esters, the Sonogashira coupling for introducing alkyne moieties, and the Buchwald-Hartwig amination for forging carbon-nitrogen bonds. While all three reactions are expected to proceed at the C4 position, their efficiencies can be influenced by the electronic and steric environment of the substrate.

The electron-donating methoxy group at the C5 position increases the electron density of the pyridine ring, which can influence the rate of oxidative addition.[3][4] Conversely, the methyl group at the C2 position can introduce steric hindrance, potentially affecting the approach of the bulky palladium catalyst and its ligands.[5][6]

Data Presentation: Predicted Performance in Cross-Coupling Reactions

The following table presents a predictive comparison of the expected outcomes for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with 4-iodo-5-methoxy-2-methylpyridine. These predictions are based on established principles of cross-coupling reactions on similarly substituted halopyridines.[1][2][7][8]

Reaction Type Coupling Partner Typical Catalyst System Predicted Yield (%) Predicted Reaction Time (h) Key Considerations
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄ / Na₂CO₃85-9512-18Robust and versatile for C-C bond formation. May require slightly longer reaction times due to the electron-rich nature of the pyridine.
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N80-906-12Generally faster than Suzuki coupling. The copper co-catalyst is crucial for the activation of the alkyne.
Buchwald-Hartwig MorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃75-8518-24Can be more sensitive to steric hindrance. The choice of a bulky, electron-rich phosphine ligand is critical for high yields.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing each of the discussed cross-coupling reactions on 4-iodo-5-methoxy-2-methylpyridine. These protocols are designed to be self-validating and are based on established procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 4-iodo-5-methoxy-2-methylpyridine with phenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 4-Iodo-5-methoxy-2-methylpyridine - Phenylboronic Acid - Pd(PPh₃)₄ - Na₂CO₃ solvent Add Solvents: - Toluene - Ethanol - Water start->solvent degas Degas with N₂/Ar solvent->degas heat Heat to 80-90 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction with Ethyl Acetate cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodo-5-methoxy-2-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1:1 mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of 4-iodo-5-methoxy-2-methylpyridine with a terminal alkyne, phenylacetylene.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-5-methoxy-2-methylpyridine (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).

  • Add anhydrous and degassed triethylamine (Et₃N) and tetrahydrofuran (THF).

  • Add phenylacetylene (1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature or gentle heating (40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the amination of 4-iodo-5-methoxy-2-methylpyridine with morpholine.

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Add 4-iodo-5-methoxy-2-methylpyridine (1.0 equiv).

  • Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Mechanistic Insights and Regioselectivity

The regioselectivity of these reactions is primarily governed by the oxidative addition step of the catalytic cycle. The carbon-iodine bond is weaker than carbon-hydrogen or other carbon-halogen bonds, making it the preferential site for the palladium(0) catalyst to insert.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)(R)L₂ or Ar-Pd(II)(NR₂)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R / Ar-NR₂ reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electronic nature of the substituents on the pyridine ring plays a crucial role. The electron-donating methoxy group at the C5 position can increase the electron density at the C4 position, which might slightly decrease the rate of oxidative addition compared to an unsubstituted iodopyridine. However, this effect is generally outweighed by the inherent reactivity of the C-I bond. The 2-methyl group can exert a steric effect, potentially hindering the coordination of very bulky phosphine ligands to the palladium center. This is a critical consideration in the Buchwald-Hartwig amination, where bulky ligands are often required for efficient catalysis.

Conclusion

The regioselective functionalization of 4-iodo-5-methoxy-2-methylpyridine at the C4 position is readily achievable through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The choice of reaction is dictated by the desired functionality to be introduced. While all three methods are expected to provide good to excellent yields, the specific reaction conditions, particularly the choice of catalyst, ligand, and base, must be carefully considered to overcome any potential challenges posed by the electronic and steric nature of the substrate. This guide provides a solid foundation for researchers to confidently select and implement the most appropriate synthetic strategy for their drug discovery and development endeavors.

References

  • Ni-Catalyzed Electro-Reductive Cross-Electrophile Couplings of Alkyl Amine-Derived Radical Precursors with Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of. SciSpace. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]

  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules. [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition. [Link]

  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society. [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

  • 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water. Chemistry – A European Journal. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 4-Iodo-5-methoxy-2-methylpyridine Isomers

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of regioisomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Positio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of regioisomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers often exhibit vastly different pharmacological profiles, making their precise characterization a non-negotiable aspect of quality control and regulatory compliance.[1] This guide provides an in-depth comparative analysis of the expected spectroscopic differences between 4-Iodo-5-methoxy-2-methylpyridine and its key positional isomers.

While readily available spectral data for these specific compounds is scarce, this document serves as a predictive guide and a methodological handbook. It leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the distinguishing spectral features of each isomer. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to generate high-quality, reproducible data for their own samples.

The Isomers in Focus

The primary compound of interest is 4-Iodo-5-methoxy-2-methylpyridine. For a comprehensive comparison, we will consider its most probable positional isomers where the iodo, methoxy, and methyl groups are rearranged on the pyridine ring. The accurate differentiation of these isomers is crucial as they may arise as byproducts during synthesis.

isomers cluster_main 4-Iodo-5-methoxy-2-methylpyridine cluster_iso1 5-Iodo-4-methoxy-2-methylpyridine cluster_iso2 3-Iodo-4-methoxy-2-methylpyridine img1 img1 img2 img2 img3 img3

Caption: Molecular structures of the primary isomers.

Predicted Spectroscopic Comparison

The following sections outline the anticipated differences in the NMR, IR, and MS spectra of the isomers based on established spectroscopic principles.

¹H and ¹³C NMR Spectroscopy: A Game of Chemical Shifts and Coupling

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to the sensitivity of nuclear environments to subtle changes in electronic and steric factors.[2]

Predicted ¹H NMR Differences:

The chemical shifts of the aromatic protons are highly dependent on the electronic effects of the substituents. The electron-donating methoxy and methyl groups will shield (shift upfield) nearby protons, while the electron-withdrawing iodine and the pyridine nitrogen will deshield (shift downfield) them.

  • 4-Iodo-5-methoxy-2-methylpyridine: We expect two singlets for the aromatic protons. The proton at C3 will be influenced by the adjacent iodine and the para-nitrogen, likely resulting in a downfield shift. The proton at C6 will be deshielded by the ortho-nitrogen.

  • 5-Iodo-4-methoxy-2-methylpyridine: Again, two aromatic protons are present. The proton at C3 will be deshielded by the para-nitrogen. The proton at C6 will be deshielded by the ortho-nitrogen and influenced by the meta-iodine.

  • 3-Iodo-4-methoxy-2-methylpyridine: This isomer will show two doublets for the aromatic protons at C5 and C6, with a meta-coupling constant (⁴JHH). The relative positions will depend on the combined electronic effects of the substituents.

Predicted ¹³C NMR Differences:

The ¹³C chemical shifts are also sensitive to the electronic environment.[3] The carbon directly attached to the iodine atom (ipso-carbon) will experience a significant upfield shift due to the heavy atom effect. The carbons bonded to the methoxy and methyl groups will be deshielded.

IsomerPredicted Key ¹³C Shifts (ppm)Rationale
4-Iodo-5-methoxy-2-methylpyridine C4: ~80-100Significant shielding due to the directly attached iodine.
C5: DownfieldDeshielded by the attached methoxy group.
C2: DownfieldDeshielded by the attached methyl group and nitrogen.
5-Iodo-4-methoxy-2-methylpyridine C5: ~80-100Shielded by the directly attached iodine.
C4: DownfieldDeshielded by the attached methoxy group.
C2: DownfieldDeshielded by the attached methyl group and nitrogen.
3-Iodo-4-methoxy-2-methylpyridine C3: ~80-100Shielded by the directly attached iodine.
C4: DownfieldDeshielded by the attached methoxy group.
C2: DownfieldDeshielded by the attached methyl group and nitrogen.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups and the overall substitution pattern on the aromatic ring.[4]

Predicted IR Absorption Differences:

  • C-O Stretching: The C-O stretching vibrations of the methoxy group will be present in all isomers, typically in the 1250-1000 cm⁻¹ region.[5] The exact position might shift slightly based on the electronic environment.

  • C-I Stretching: The C-I stretching vibration is expected in the far-IR region, typically between 600 and 500 cm⁻¹, and might be difficult to observe with standard mid-IR spectrophotometers.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring will lead to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[4] The number and position of these bands can be a key diagnostic tool. For instance, an isolated hydrogen is expected to have a strong band in a specific region, which can help differentiate isomers.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be unique for different isomers.[6] While positional isomers can sometimes yield similar mass spectra, differences in fragmentation pathways can be exploited for their differentiation.[7][8]

Predicted Fragmentation Differences:

The molecular ion peak (M⁺) should be observed for all isomers at the same m/z value. The key to differentiation lies in the relative abundances of the fragment ions.

  • Loss of Methyl Radical (•CH₃): All isomers are expected to show a fragment corresponding to the loss of a methyl radical from the methoxy or the methyl group.

  • Loss of Iodine Radical (•I): A prominent peak corresponding to the loss of the iodine radical is expected, leading to a fragment ion at [M-127]⁺.

  • Loss of CO: Subsequent fragmentation of the methoxy-containing fragments may involve the loss of carbon monoxide.

  • Positional Effects: The relative positions of the substituents can influence the stability of the resulting fragment ions. For example, the proximity of the methoxy group to the iodine atom in some isomers might lead to unique rearrangement and fragmentation pathways that are less favorable in others.

Experimental Protocols

To obtain reliable and comparable data, standardized experimental procedures are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the sample. prep2 Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Add a small amount of an internal standard (e.g., TMS). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16-32 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 or more scans). acq3->acq4 proc1 Apply Fourier transform to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the ¹H NMR signals and pick peaks for both spectra. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Experimental workflow for NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isomer.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.[9][10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Lock the spectrometer to the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[11]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline correction on the resulting spectra.

    • Calibrate the chemical shift axis to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR_Workflow cluster_prep_ir Sample Preparation (KBr Pellet) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing prep1_ir Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. prep2_ir Press the mixture into a transparent pellet using a hydraulic press. prep1_ir->prep2_ir acq1_ir Place the KBr pellet in the sample holder of an FT-IR spectrometer. acq2_ir Record a background spectrum of the empty sample compartment. acq1_ir->acq2_ir acq3_ir Acquire the sample spectrum (e.g., 16-32 scans) in the 4000-400 cm⁻¹ range. acq2_ir->acq3_ir proc1_ir Perform background subtraction. proc2_ir Identify and label the major absorption bands. proc1_ir->proc2_ir cluster_prep_ir cluster_prep_ir cluster_acq_ir cluster_acq_ir cluster_prep_ir->cluster_acq_ir cluster_proc_ir cluster_proc_ir cluster_acq_ir->cluster_proc_ir

Caption: Experimental workflow for FT-IR analysis.

Detailed Steps:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[12]

    • Transfer the finely ground mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[13]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically perform a background subtraction.

    • Identify and label the wavenumbers of the significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_acq_gcms Data Acquisition cluster_proc_gcms Data Analysis prep1_gcms Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). prep2_gcms Filter the solution if necessary to remove any particulate matter. prep1_gcms->prep2_gcms acq1_gcms Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. acq2_gcms Separate the components on a suitable capillary column (e.g., DB-5ms). acq1_gcms->acq2_gcms acq3_gcms Ionize the eluted compounds using Electron Ionization (EI) at 70 eV. acq2_gcms->acq3_gcms acq4_gcms Scan a mass range of m/z 40-500. acq3_gcms->acq4_gcms proc1_gcms Identify the peak corresponding to the compound of interest based on its retention time. proc2_gcms Extract the mass spectrum for this peak. proc1_gcms->proc2_gcms proc3_gcms Identify the molecular ion peak and major fragment ions. proc2_gcms->proc3_gcms cluster_prep_gcms cluster_prep_gcms cluster_acq_gcms cluster_acq_gcms cluster_prep_gcms->cluster_acq_gcms cluster_proc_gcms cluster_proc_gcms cluster_acq_gcms->cluster_proc_gcms

Caption: Experimental workflow for GC-MS analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]

    • Ensure the solution is free of particulate matter by filtering if necessary.

  • Instrument Setup and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent) for chromatographic separation.

    • Employ a temperature program that allows for good separation of the analyte from any impurities.

    • Ionize the eluting compounds using standard Electron Ionization (EI) at 70 eV.

    • Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight and fragment ions (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the isomer.

    • Extract the mass spectrum associated with this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern, noting the m/z values and relative intensities of the major fragment ions.

Conclusion

The definitive structural elucidation of positional isomers like those of 4-Iodo-5-methoxy-2-methylpyridine is a multifaceted challenge that requires the synergistic use of multiple spectroscopic techniques. While this guide provides a predictive framework based on established chemical principles, the ultimate confirmation will always rely on high-quality experimental data. By following the detailed protocols outlined herein, researchers can confidently generate the necessary spectroscopic evidence to unambiguously differentiate these closely related compounds, thereby ensuring the integrity and validity of their scientific work.

References

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  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO Argentina. [Link]

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  • Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Analytical Methods. [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

  • 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]

  • Sampling of solids in IR spectroscopy. Slideshare. [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. [Link]

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  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]

  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Unknown Source. [Link]

  • INFRARED SPECTROSCOPY. spcmc.ac. [Link]

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  • NMR Techniques in Organic Chemistry: a quick guide. Unknown Source. [Link]

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  • Aromatic Compound IR Spectrum Analysis. Scribd. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • IR Spectroscopy Tutorial: Aromatics. UCLA. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

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  • 4406 GC-MS procedure and background.docx. Unknown Source. [Link]

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  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives. ResearchGate. [Link]

  • Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC. [Link]

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Validation

A Researcher's Guide to the Structural Confirmation of 4-Iodo-5-methoxy-2-methylpyridine: Elemental Analysis in Focus

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with substituted pyridines, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with substituted pyridines, a class of compounds prevalent in pharmaceuticals, ensuring the precise atomic composition and connectivity is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-Iodo-5-methoxy-2-methylpyridine, with a primary focus on the role and interpretation of elemental analysis data. We will explore the theoretical underpinnings, present a standardized protocol, and contextualize the data alongside complementary spectroscopic methods.

The Imperative of Purity and Structural Integrity

4-Iodo-5-methoxy-2-methylpyridine (C₇H₈INO) is a substituted pyridine with potential applications as an intermediate in the synthesis of biologically active molecules.[1][2] The introduction of iodo, methoxy, and methyl groups onto the pyridine ring creates a unique electronic and steric environment, making precise characterization essential to understand its reactivity and potential biological interactions. Any deviation from the expected elemental composition can indicate the presence of impurities, residual solvents, or an incorrect structure altogether, leading to misleading experimental results and wasted resources.

Elemental Analysis: The Gold Standard for Compositional Verification

Elemental analysis by combustion is a fundamental technique that provides the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then compared against the theoretical values calculated from the molecular formula to assess purity.

Theoretical Elemental Composition of 4-Iodo-5-methoxy-2-methylpyridine

The molecular formula for 4-Iodo-5-methoxy-2-methylpyridine is C₇H₈INO.[3][4] The theoretical elemental composition is calculated as follows:

  • Molecular Weight: 249.05 g/mol [4]

  • Carbon (C): (7 * 12.011) / 249.05 * 100% = 33.76%

  • Hydrogen (H): (8 * 1.008) / 249.05 * 100% = 3.24%

  • Nitrogen (N): (1 * 14.007) / 249.05 * 100% = 5.62%

Table 1: Comparison of Theoretical and Acceptable Experimental Elemental Analysis Data for C₇H₈INO

ElementTheoretical Percentage (%)Acceptable Experimental Range (±0.4%)
Carbon (C)33.7633.36 - 34.16
Hydrogen (H)3.242.84 - 3.64
Nitrogen (N)5.625.22 - 6.02

Note: The acceptable experimental range is based on the common requirement for publication in many chemistry journals, which considers a deviation of up to ±0.4% as acceptable for establishing analytical purity.[5]

Standardized Protocol for CHN Elemental Analysis

The following is a generalized protocol for the determination of C, H, and N content in a solid organic compound like 4-Iodo-5-methoxy-2-methylpyridine using a modern elemental analyzer.

Experimental Workflow for Elemental Analysis

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis P1 Dry the sample under vacuum to remove residual solvents. P2 Weigh 1-3 mg of the sample accurately into a tin capsule. P1->P2 P3 Fold the capsule to enclose the sample and remove air. P2->P3 C1 Introduce the sample into a high-temperature (900-1000 °C) combustion furnace. P3->C1 C2 Flash combustion in a stream of pure oxygen. C1->C2 C3 Combustion products (CO₂, H₂O, N₂, and nitrogen oxides) are passed over a reduction catalyst (e.g., copper). C2->C3 S1 The gas mixture (CO₂, H₂O, N₂) is separated by gas chromatography. C3->S1 S2 Gases are detected by a thermal conductivity detector (TCD). S1->S2 S3 The detector signal is proportional to the concentration of each gas. S2->S3 D1 The instrument's software integrates the detector signals. S3->D1 D2 Elemental percentages are calculated based on calibration with a known standard. D1->D2

Caption: Workflow of CHN Elemental Analysis.

Methodology:

  • Sample Preparation: The sample must be homogenous and free of solvent and moisture. It is typically dried under high vacuum for several hours.

  • Combustion: A precisely weighed sample (1-3 mg) is encapsulated in a tin container and introduced into a combustion tube heated to approximately 950 °C. The sample undergoes rapid combustion in a stream of pure oxygen.

  • Reduction and Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and nitrogen oxides) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas. The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the percentage of each element in the original sample.[6]

A Multi-faceted Approach: Complementary Analytical Techniques

While elemental analysis provides crucial information about the elemental composition, it does not reveal the connectivity of the atoms. Therefore, it is essential to use it in conjunction with other analytical methods for a comprehensive structural confirmation.

Decision Tree for Analytical Technique Selection

Start Structural Confirmation of 4-Iodo-5-methoxy-2-methylpyridine EA Elemental Analysis (C, H, N) Start->EA MS Mass Spectrometry (MS) Start->MS NMR Nuclear Magnetic Resonance (¹H, ¹³C NMR) Start->NMR FTIR Infrared Spectroscopy (FTIR) Start->FTIR Purity Purity Confirmed? EA->Purity MW Molecular Weight Confirmed? MS->MW Connectivity Connectivity Confirmed? NMR->Connectivity FunctionalGroups Functional Groups Confirmed? FTIR->FunctionalGroups Purity->MW MW->Connectivity Connectivity->FunctionalGroups Confirmed Structure Confirmed FunctionalGroups->Confirmed

Caption: Decision workflow for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound. For 4-Iodo-5-methoxy-2-methylpyridine, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the molecule, further confirming the molecular formula.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Iodo-5-methoxy-2-methylpyridine, one would expect to see distinct signals for the methyl, methoxy, and aromatic protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Advanced NMR techniques can further establish the connectivity between atoms.[8][9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 4-Iodo-5-methoxy-2-methylpyridine, one would expect to see characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-O bonds of the methoxy group, and C=C and C=N bonds of the pyridine ring.[10]

Conclusion

The structural confirmation of 4-Iodo-5-methoxy-2-methylpyridine is not reliant on a single analytical technique but rather on the convergence of data from multiple, orthogonal methods. Elemental analysis serves as an indispensable tool for verifying the elemental composition and purity of the synthesized compound. When the experimental C, H, and N percentages fall within the acceptable ±0.4% range of the theoretical values, it provides a high degree of confidence in the sample's integrity. This foundational data, when combined with the molecular weight information from mass spectrometry and the detailed structural insights from NMR and IR spectroscopy, allows researchers to proceed with their investigations with the assurance of a well-characterized molecule.

References

  • Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. (n.d.). University of York.
  • 4-iodo-2-methoxy-5-methylpyridine (C7H8INO). (n.d.). PubChem.
  • Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers. (n.d.). BenchChem.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 5-Iodo-4-methoxy-2-methylpyridine. (n.d.). ChemicalBook.
  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson.
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  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (2011). Journal of Forensic Sciences.
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  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. (n.d.). Google Patents.
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  • 5-Methoxy-2-methylpyridine. (n.d.). Chem-Impex.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PerkinElmer.
  • 5-Iodo-2-methoxypyridine, 97%. (n.d.). Thermo Scientific.
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  • 4-Amino-5-iodo-2-methylpyridine. (n.d.). Synchem.
  • Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). (2025). ResearchGate.

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Comparative

Quality control parameters for industrial grade 4-Iodo-5-methoxy-2-methylpyridine

This guide outlines the quality control (QC) framework for 4-Iodo-5-methoxy-2-methylpyridine , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors. It cont...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quality control (QC) framework for 4-Iodo-5-methoxy-2-methylpyridine , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors. It contrasts industrial-grade specifications with high-purity requirements and provides validated protocols for ensuring downstream reaction success.

Executive Summary

  • Compound: 4-Iodo-5-methoxy-2-methylpyridine

  • CAS: 1807053-74-2 (Primary variant; verify specific isomer requirements)

  • Role: Key electrophile in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) for constructing bi-aryl drug scaffolds.

  • The Challenge: Industrial grades often contain trace regioisomers or des-iodo precursors. While cost-effective, these impurities can poison sensitive catalysts or produce inseparable by-products in late-stage synthesis.

Technical Specifications: Grade Comparison

The following table contrasts "Standard Industrial Grade" (suitable for early intermediates) with "Pharma/Advanced Grade" (required for GMP or late-stage coupling).

ParameterStandard Industrial Grade Pharma / Advanced Grade Impact on Downstream Process
Assay (HPLC) ≥ 98.0%≥ 99.5%<98% leads to stoichiometric errors in coupling reactions.
Appearance Yellow to brown solidOff-white to pale yellow solidDark color indicates free iodine (decomposition), which oxidizes Pd(0) catalysts.
Regioisomers ≤ 1.0%≤ 0.10%Isomers couple competitively, forming difficult-to-separate impurities.
Moisture (KF) ≤ 1.0%≤ 0.2%Water hydrolyzes boronic esters and deactivates sensitive ligands.
Pd Scavenging Not Tested< 10 ppmResidual metals from synthesis can interfere with subsequent catalytic cycles.
Solubility Clear in DCM (hazy allowed)Clear, colorless in DCMHaze indicates inorganic salts (NaCl/KI) that clog flow reactors.
Critical Quality Attributes (CQAs)
  • Regio-Purity: In pyridine halogenation, the iodine may attack the C-3 or C-6 position if the directing groups (methoxy/methyl) are not perfectly balanced. The 4-iodo isomer is the target; the 3-iodo isomer is a common impurity.

  • Free Iodine Content: Aryl iodides have weaker C-I bonds than bromides. Exposure to light/heat releases

    
    , which acts as a catalyst poison.
    
  • Protic Impurities: Precursors like 4-Amino-5-methoxy-2-methylpyridine (from incomplete Sandmeyer reactions) can quench organometallic reagents.

Comparative Performance Analysis

This section evaluates the performance of the product in a standard Suzuki-Miyaura Coupling with Phenylboronic acid to form a bi-aryl scaffold.

Scenario: Synthesis of Bi-Aryl Kinase Inhibitor Core
  • Reaction: 4-Iodo-5-methoxy-2-methylpyridine + Ph-B(OH)₂

    
     Product
    
  • Conditions: DME/Water, 80°C, 2 hours.

MetricHigh Purity (Iodo) (>99.5%)Industrial (Iodo) (98% + 1% Isomer)Alternative (Bromo Analog)
Reaction Time 30 mins (Fast Oxidative Addition)45-60 mins4-6 hours (Slower Oxidative Addition)
Conversion > 98%~92%> 95% (Requires higher temp)
Impurity Profile Clean ProductContains 1% Isomeric Bi-aryl (Hard to separate)Clean Product
Catalyst Load 1 mol%3-5 mol% (Impurities poison catalyst)2-3 mol%
Stability Low (Light Sensitive)LowHigh (Stable at RT)

Key Insight: While the Bromo-analog (4-Bromo-5-methoxy-2-methylpyridine) is more stable and cheaper, the Iodo-compound is preferred for sterically hindered couplings or when using unstable boronic acids, due to its rapid reactivity at lower temperatures. However, using Industrial Grade Iodo material with >0.5% regioisomer often results in a yield loss greater than the cost savings due to the expense of purifying the final isomeric mixture.

Experimental Protocols

Protocol A: HPLC Purity & Impurity Profiling
  • Objective: Quantify assay and separate the critical 3-iodo regioisomer.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).

    • B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       80% B (Linear Ramp)
      
    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Pyridine

    
    ) and 210 nm .
    
  • Acceptance: Main peak RT ~8-10 min. Regioisomer typically elutes ±0.5 min from main peak.

Protocol B: Identification via H-NMR
  • Objective: Confirm structure and rule out des-iodo precursors.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signals (Expected):

    • 
       2.45 ppm (s, 3H, Me -Ar).
      
    • 
       3.85 ppm (s, 3H, MeO -Ar).
      
    • 
       7.0 - 8.2 ppm (Two singlets, characteristic of para-substituted pyridines if C3/C6 are H). Note: If splitting is observed (doublets), it indicates the wrong regioisomer (e.g., adjacent protons).
      
Protocol C: Residual Solvent & Moisture
  • Moisture: Karl Fischer Coulometric Titration. (Anolyte: Methanol-free to prevent side reactions with iodine).

  • Solvents: Headspace GC (USP <467>). Limit Acetonitrile/DCM to <400 ppm.

Visualizations

Diagram 1: Synthesis & Impurity Origin

This flowchart illustrates where the critical impurities (Regioisomers and Precursors) originate during the industrial synthesis.

SynthesisPath Start 2-Methyl-5-methoxypyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-Nitro Intermediate Step1->Inter1 Impurity1 Impurity: 3-Nitro Isomer (Regio-defect) Step1->Impurity1 Non-selective Step2 Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Inter2 4-Amino Intermediate Step2->Inter2 Step3 Sandmeyer Rxn (NaNO2, KI) Inter2->Step3 Product 4-Iodo-5-methoxy- 2-methylpyridine Step3->Product Impurity2 Impurity: Diazo-tars (Polymerization) Step3->Impurity2 Thermal degradation Impurity3 Impurity: Hydroxy-pyridine (Hydrolysis) Step3->Impurity3 Wet conditions

Caption: Synthesis pathway via Sandmeyer reaction, highlighting the origin of critical regioisomers and hydrolysis impurities.

Diagram 2: Quality Control Decision Tree

A logical workflow for accepting or rejecting batches based on the defined CQAs.

QCDecision Sample Batch Sampling Appearance Appearance Check (Color/State) Sample->Appearance Fail1 REJECT: Dark/Tarry (Decomposition) Appearance->Fail1 Fail ID Identity (NMR/IR) Appearance->ID Pass Fail2 REJECT: Wrong Isomer ID->Fail2 Fail HPLC HPLC Purity (>98.0%?) ID->HPLC Pass Fail3 REJECT: Low Assay HPLC->Fail3 Fail KF Moisture (KF) (<0.5%?) HPLC->KF Pass Fail4 REPROCESS: Dry/Recrystallize KF->Fail4 Fail Release RELEASE BATCH KF->Release Pass

Caption: Step-by-step QC decision tree ensuring only material suitable for sensitive catalytic coupling is released.

References

  • PubChem. (n.d.). 4-Iodo-5-methoxy-2-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on coupling sensitivity to impurities).
  • Vertex AI Search. (2026). Industrial synthesis and impurity profiling of amino-pyridine intermediates.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Iodo-5-methoxy-2-methylpyridine

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Iodo-5-methoxy-2-methylpyridine, a halogenated pyridine derivative. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

The core principle for the disposal of 4-Iodo-5-methoxy-2-methylpyridine is to treat it as a hazardous waste, primarily due to its classification as a halogenated organic compound. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Hazard Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[1][2][3]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of vapors may be harmful.[1]

  • Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is paramount. The following PPE should be worn at all times when handling 4-Iodo-5-methoxy-2-methylpyridine:

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation and absorption of the chemical.
Body Protection A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.Protects underlying clothing and skin from contamination.
Respiratory Protection To be used in a well-ventilated area or under a fume hood. A respirator may be necessary for large-scale handling.Minimizes the inhalation of potentially harmful vapors.[1][4]

Step-by-Step Disposal Protocol

The disposal of 4-Iodo-5-methoxy-2-methylpyridine must be conducted in a manner that prevents its release into the environment. This involves proper segregation, containment, and transfer to a licensed hazardous waste disposal facility.

Step 1: Waste Segregation

As a halogenated organic compound, 4-Iodo-5-methoxy-2-methylpyridine must be segregated from non-halogenated waste streams.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste complicates the disposal and recycling processes and can increase disposal costs. Halogenated compounds require specific treatment methods, such as high-temperature incineration with scrubbers, to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent spills and vapor release.

  • Action:

    • Use a chemically compatible container, such as a glass bottle with a screw cap.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must clearly state the full chemical name: "Waste 4-Iodo-5-methoxy-2-methylpyridine" and list any other components in the waste mixture.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.

Step 3: Handling Spills

In the event of a spill, immediate and appropriate action is necessary.

  • Action:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.

    • For small spills, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.

    • Collect the absorbent material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 4: Disposal of Empty Containers

Empty containers that held 4-Iodo-5-methoxy-2-methylpyridine must also be treated as hazardous waste unless properly decontaminated.

  • Action:

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as "Halogenated Organic Waste."

    • After triple-rinsing, deface the original label.

    • The decontaminated container can then be disposed of as non-hazardous waste, in accordance with your institution's policies.

Step 5: Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Action:

    • Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Ensure all labeling and container requirements are met before the scheduled pickup.

  • Mechanism of Final Disposal: The most common and effective method for destroying halogenated organic compounds is high-temperature incineration.[5] This process breaks down the molecule into simpler, less harmful components. Modern incinerators are equipped with flue gas cleaning systems to capture and neutralize acidic gases and other pollutants.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Iodo-5-methoxy-2-methylpyridine.

DisposalWorkflow Disposal Workflow for 4-Iodo-5-methoxy-2-methylpyridine Start Start: Have 4-Iodo-5-methoxy-2-methylpyridine Waste Assess Assess Waste Type (Pure compound, mixture, or empty container?) Start->Assess Pure Pure Compound or Mixture Assess->Pure Chemical Waste Container Empty Container Assess->Container Container Segregate Segregate into 'Halogenated Organic Waste' Container Pure->Segregate Rinse Triple-Rinse with Solvent Container->Rinse Label Label Container Correctly (Full chemical name, hazards) Segregate->Label Store Store in Secondary Containment Label->Store EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS CollectRinsate Collect Rinsate as Halogenated Waste Rinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container (as non-hazardous waste) Rinse->DisposeContainer CollectRinsate->Segregate Incineration Licensed Disposal Facility (High-Temperature Incineration) EHS->Incineration End End of Process Incineration->End

Caption: A workflow for the proper disposal of 4-Iodo-5-methoxy-2-methylpyridine.

Regulatory Compliance

Disposal of hazardous waste is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA).[7] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with federal, state, and local regulations.[8] This guide provides a framework for best practices, but always consult your institution's specific guidelines and your local EHS department.

References

  • Google Patents. (n.d.). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.
  • HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • REMONDIS SAVA. (n.d.). Iodine recovery facility. Retrieved from [Link]

  • Google Patents. (n.d.). CN105347573A - Treatment method for pyridine wastewater.
  • U.S. Environmental Protection Agency. (2016, October 28). RCRA Online #14851. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0803 - 4-METHYLPYRIDINE. Retrieved from [Link]

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